Author: BenchChem Technical Support Team. Date: February 2026
Topic: Diethyl 5-oxocyclooctane-1,1-dicarboxylate Chemical Structure
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Diethyl 5-oxocyclooctane-1,1-dicarboxylate (CAS: 274255-51-5) represents a specialized class of medium-sized carbocycles characterized by a unique 1,5-functionalization pattern. Unlike common cyclohexane or cyclopentane derivatives, this eight-membered ring system exhibits complex conformational mobility and transannular reactivity, making it a valuable scaffold in medicinal chemistry for accessing novel chemical space. This guide provides a rigorous analysis of its chemical structure, synthetic pathways, and utility as a pharmacophore building block.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The molecule features a cyclooctane core substituted with a geminal dicarboxylate moiety at position C1 and a ketone functionality at position C5. This arrangement creates a plane of symmetry (in time-averaged conformation) and introduces specific transannular strain elements.
Cyclooctane derivatives exist in an equilibrium of conformations, primarily the boat-chair (BC) and the crown forms. For 5-oxocyclooctane derivatives, the boat-chair is generally the lowest energy conformation.
Boat-Chair (BC): The most stable conformer for cyclooctane.
Ketone Placement: The carbonyl group at C5 prefers positions that minimize transannular repulsion with the C1 substituents. However, the gem-dicarboxylate group at C1 introduces the Thorpe-Ingold effect , compressing the internal C8-C1-C2 angle and favoring ring closure/stability, but also locking the ring into specific puckered states.
Transannular Interactions
The 1,5-relationship in an eight-membered ring places the C1 and C5 carbons in proximity across the ring (transannularly).
Nucleophilic Attack: Reagents attacking the C5 ketone must navigate the steric bulk of the ring hydrogens.
Hydride Shifts: 1,5-Transannular hydride shifts are a known phenomenon in 5-substituted cyclooctanes, where a hydride can transfer from C1 to C5 (or vice versa) during radical or cationic reactions.
Figure 1: Conformational equilibrium and transannular relationships in 5-oxocyclooctane systems.
Synthetic Methodology
Synthesis of eight-membered rings is entropically disfavored compared to five- or six-membered rings. The most robust route to Diethyl 5-oxocyclooctane-1,1-dicarboxylate involves the alkylation of a malonate fragment with a suitable bis-electrophile, often utilizing high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization.
Retrosynthetic Analysis
The molecule can be disconnected at the C1 bonds, revealing Diethyl malonate and a C7 bis-electrophile (e.g., protected bis(3-halopropyl) ketone).
To a flame-dried flask under Argon, add NaH (2.2 eq) washed with hexane.
Add dry DMF. Cool to 0°C.
Add Diethyl malonate dropwise.[2] Stir for 30 min until H₂ evolution ceases.
Alkylation (High Dilution):
Dissolve Bis(3-chloropropyl) ketone ethylene acetal in DMF.
Add the electrophile solution slowly (via syringe pump over 4-6 hours) to the malonate enolate solution at 60-80°C. Slow addition is critical to minimize oligomerization.
Deprotection:
After workup of the cyclic acetal intermediate, dissolve in THF/Water.[3]
Add catalytic p-Toluenesulfonic acid (pTsOH) or HCl.
Stir at RT to remove the ketal protecting group, regenerating the C5 ketone.
Purification:
Extract with Ethyl Acetate.
Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient).
Figure 2: Synthetic pathway via malonate alkylation and ketal deprotection.
Applications in Drug Discovery
Scaffold Utility
The cyclooctane ring is a "privileged structure" in certain natural products (e.g., taxanes, ophiobolins). This specific derivative offers:
Vector Control: The gem-dicarboxylate allows for the introduction of diverse amide/ester side chains at C1.
Core Functionalization: The C5 ketone is a handle for reductive amination, Grignard addition, or spiro-cycle formation.
Transannular Cyclizations
Under acidic conditions or in the presence of Lewis acids, the C5 ketone can interact with nucleophiles derived from the C1 esters, potentially collapsing the 8-membered ring into bicyclic systems (e.g., bicyclo[3.3.1]nonanes). This reactivity can be leveraged to synthesize complex bridged polycycles.
Safety and Handling
Hazards: Treat as a potential irritant. Esters and ketones are generally flammable.
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The ketone is stable, but the alpha-protons are acidic; avoid strong bases unless intended for reaction.
References
Chemical Structure & Identifiers:Diethyl 5-oxocyclooctane-1,1-dicarboxylate. PubChem Compound Summary.
(Search CAS: 274255-51-5)
Medium Ring Synthesis:Cope, A. C., et al. "Transannular Reactions in Medium-Sized Rings." Quarterly Reviews, Chemical Society, 1966.
Conformational Analysis:Anet, F. A. L. "Conformational Analysis of Medium-Sized Heterocycles." Topics in Current Chemistry.
General Synthetic Protocol:Organic Syntheses, Coll. Vol. 5, p. 288 (1973). "Cyclooctanone".
(Provides foundational protocols for cyclooctane ring closure).
Functionalized Cyclooctane Derivatives: Overcoming Medium-Ring Constraints in Organic Synthesis
Executive Summary The eight-membered carbocycle (cyclooctane) represents a "privileged yet privileged-access" scaffold in medicinal chemistry. While ubiquitous in high-value natural products like Taxol (paclitaxel) and O...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The eight-membered carbocycle (cyclooctane) represents a "privileged yet privileged-access" scaffold in medicinal chemistry. While ubiquitous in high-value natural products like Taxol (paclitaxel) and Ophiobolins , its synthetic accessibility is historically hampered by "medium-ring constraints"—a unique combination of transannular (Prelog) strain and unfavorable entropy.
This guide moves beyond basic textbook theory to provide actionable, field-proven strategies for synthesizing and functionalizing cyclooctane derivatives. We focus on two high-impact methodologies: Ring-Closing Metathesis (RCM) for scaffold construction and Directed Transannular C–H Functionalization for late-stage molecular editing.
Part 1: The Medium-Ring Challenge
To successfully synthesize cyclooctanes, one must first respect the thermodynamics. Unlike 5- or 6-membered rings (which form readily) or macrocycles (which behave like acyclic chains), 8-membered rings suffer from the "perfect storm" of strain.
The Thermodynamic Barrier
The formation of cyclooctane is disfavored by approximately 9–10 kcal/mol of strain energy, significantly higher than cyclohexane (~0 kcal/mol).
Strain Type
Description
Impact on Cyclooctane Synthesis
Pitzer Strain
Torsional strain due to eclipsing conformations.
High. The ring cannot flatten without eclipsing hydrogens.
Baeyer Strain
Angle strain (deviation from 109.5°).
Moderate. The ring puckers to alleviate this, creating Pitzer strain.
Prelog Strain
Transannular non-bonded interactions.
Critical. Hydrogens across the ring (C1 and C5) are forced into proximity (van der Waals repulsion).
Entropic Penalty
Probability of chain ends meeting.
High. is highly negative compared to intramolecular reactions of smaller rings.
Strategic Implication: Successful protocols must either pre-organize the precursor (reducing
) or use high-energy intermediates (overcoming ) such as metal carbenoids.
Part 2: Scaffold Construction via Ring-Closing Metathesis (RCM)
RCM is the gold standard for constructing the cyclooctenyl core. However, dimerization (ADMET) is a constant competitor.
The "Dilution-Catalyst" Balance
The critical parameter in 8-membered ring RCM is pseudo-high dilution . You generally do not need true high dilution if you employ "slow addition" techniques, keeping the instantaneous concentration of the active catalyst/substrate low.
Workflow: RCM Optimization for Medium Rings
Figure 1: Decision matrix for RCM synthesis of medium-sized rings. Note the critical concentration threshold.
Technical Insight: The "Conformational Lock"
To synthesize functionalized cyclooctanes efficiently, install a conformational lock (e.g., a fused ring, a bulky gem-dimethyl group, or a cyclic acetal) in the acyclic precursor. This utilizes the Thorpe-Ingold effect to bias the conformer toward cyclization, reducing the entropic penalty.
Part 3: Advanced Protocol – Transannular C–H Functionalization
Once the ring is formed (or if starting from a simple cyclooctane core), the challenge is selective functionalization. The modern approach leverages the very Prelog strain that makes synthesis difficult to drive reactivity.
Mechanism: Directed Remote Activation
By using a directing group (DG) such as a carboxylic acid or amide, Palladium(II) catalysts can bridge the ring. The "boat-chair" conformation of cyclooctane brings the C1-DG into proximity with the C5-H bond, allowing for 1,5-transannular palladation .
Figure 2: Mechanism of Pd-catalyzed transannular C-H activation. The ring conformation is exploited to achieve distal functionalization.
Part 4: Detailed Experimental Protocol
Protocol: Palladium-Catalyzed
-Arylation of Cyclooctanecarboxylic Acid.
Based on methodologies developed by the Yu and Sanford groups (see References).
Ligand: 2-Pyridone ligand (e.g., 3,5-bis(trifluoromethyl)-2-pyridone) or Quinoline-amino acid type ligands (20 mol%).
Oxidant/Base: Ag₂CO₃ (1.0 equiv) and Na₂HPO₄ (1.0 equiv).
Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv).
Solvent: tert-Amyl alcohol (t-AmOH) or HFIP (Hexafluoroisopropanol).
Atmosphere: Air or N₂ (Ligand dependent; typically air-stable).
Step-by-Step Methodology
Setup (Self-Validating Step):
In a 20 mL screw-cap vial equipped with a magnetic stir bar, weigh out Pd(OAc)₂ (0.1 mmol) and the Ligand (0.2 mmol).
Add Solvent (2 mL). Stir at room temperature for 10 minutes.
Validation: The solution should turn a homogenous orange/reddish color, indicating active catalyst complexation. If black precipitate forms immediately, reagents are wet or impure.
Substrate Addition:
Add Cyclooctanecarboxylic acid (1.0 mmol), Ag₂CO₃, Na₂HPO₄, and the Aryl Iodide.
Seal the vial with a Teflon-lined cap.
Reaction:
Heat the block to 110 °C for 12–24 hours.
Causality: High temperature is required to overcome the energy barrier for the C(sp3)-H activation step (the rate-determining step).
Workup & Purification:
Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a Celite pad to remove Ag salts and Pd black.
Concentrate the filtrate in vacuo.
Purify via Flash Column Chromatography (SiO₂).
Eluent: Hexanes:EtOAc (gradient 90:10 to 70:30). Note: The carboxylic acid moiety may streak; consider converting to methyl ester (TMS-diazomethane) for easier purification and characterization.
Data Interpretation:
1H NMR: Look for the desymmetrization of the cyclooctane ring. The
-proton (methine) will shift significantly downfield (~2.5–3.5 ppm) due to the aryl group.
Regioselectivity: The 8-membered ring typically favors
-functionalization (position 5 relative to COOH) due to the specific transannular reach of the palladacycle.
Part 5: Applications in Drug Discovery[1][2][3]
The ability to functionalize cyclooctanes opens doors to "escaping flatland" in drug design.
Conformational Restriction: Functionalized cyclooctanes serve as rigid linkers that orient pharmacophores in 3D space, distinct from flexible alkyl chains.
Bioisosteres: They act as expanded mimics of piperidines or cyclohexanes, altering lipophilicity (LogP) and metabolic stability.
Natural Product Analogs: Direct access to the core of Taxol (B-ring) and Ingenol allows for the rapid generation of SAR (Structure-Activity Relationship) libraries without de novo synthesis.
References
Mehta, G., & Singh, V. (1999). Progress in the Construction of Cyclooctanoid Systems: New Approaches and Applications to Natural Product Syntheses. Chemical Reviews, 99(3), 881–930.
[Link]
St. John-Campbell, S., & Bull, J. A. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Nature Chemistry (Contextual reference to Yu/Sanford methodologies on medium rings).
[Link]
Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760–3803.
[Link]
Topczewski, J. J., & Sanford, M. S. (2015). Carbon–Hydrogen (C–H) Bond Activation at PdIV: A Frontier in C–H Functionalization Catalysis. Chemical Science, 6, 70-76. (Foundational mechanism for high-valent Pd cycles).
[Link]
The following technical guide details the molecular properties, synthesis logic, and application scope of 5-oxocyclooctane-1,1-dicarboxylate , specifically focusing on its commercially and synthetically relevant diethyl...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the molecular properties, synthesis logic, and application scope of 5-oxocyclooctane-1,1-dicarboxylate , specifically focusing on its commercially and synthetically relevant diethyl ester form.
Executive Summary
The 5-oxocyclooctane-1,1-dicarboxylate scaffold represents a critical intermediate in medium-ring chemistry. Unlike stable 5- or 6-membered rings, this 8-membered carbocycle possesses unique conformational mobility and transannular reactivity. It serves as a "spring-loaded" precursor for accessing fused bicyclic systems (specifically the bicyclo[3.3.0]octane core) via transannular aldol condensations.
In drug discovery, this molecule is valued not merely as a final product but as a divergent platform for synthesizing complex polycyclic natural product analogs (e.g., coriolins, hirsutene) and rigidified pharmacophores.
Molecular Identity & Physiochemical Data[1][2][3]
The data below refers to the Diethyl 5-oxocyclooctane-1,1-dicarboxylate , the standard stable derivative used in synthesis to prevent spontaneous decarboxylation.
Property
Specification
IUPAC Name
Diethyl 5-oxocyclooctane-1,1-dicarboxylate
Common Name
5-Oxo-1,1-dicarbethoxycyclooctane
CAS Registry Number
274255-51-5
Molecular Formula
C₁₄H₂₂O₅
Molecular Weight
270.32 g/mol
Physical State
Viscous colorless to pale yellow oil
Solubility
Soluble in DCM, THF, EtOAc; Insoluble in water
SMILES
CCOC(=O)C1(CCCC(=O)CCC1)C(=O)OCC
Structural Analysis
C1 Position: The gem-dicarboxylate group creates a quaternary center, blocking enolization at C1 and forcing reactivity to the C2/C8 methylene protons or the C5 ketone.
C5 Position: The ketone provides a transannular anchor point. In an 8-membered ring, C1 and C5 are spatially proximal in the "boat-chair" conformation, facilitating cross-ring closure.
Synthetic Methodology
Constructing 8-membered rings is thermodynamically disfavored due to entropic factors and transannular strain (Prelog strain). The most robust protocol involves a double alkylation strategy under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Core Protocol: High-Dilution Dialkylation
Objective: Synthesize diethyl 5-oxocyclooctane-1,1-dicarboxylate from acyclic precursors.
Reagents:
Nucleophile: Diethyl malonate (1.0 equiv).
Electrophile: 1,7-Dichloro-4-heptanone (protected as a ketal, e.g., ethylene ketal) (1.0 equiv).
Base: Sodium ethoxide (NaOEt) or Cesium Carbonate (
) for the "cesium effect" which aids medium-ring closure.
Solvent: Anhydrous Ethanol (EtOH) or DMF.
Step-by-Step Workflow:
Preparation of Electrophile: The 4-ketone of 1,7-dichloro-4-heptanone must be protected (e.g., with ethylene glycol/TsOH) to prevent self-aldol reactions during the basic alkylation step.
Enolate Formation: Treat diethyl malonate with 2.2 equivalents of base to generate the dianion (or sequential mono-anions).
High-Dilution Addition:
Critical Step: Simultaneously add the malonate solution and the electrophile solution dropwise into a large volume of refluxing solvent over 8–12 hours.
Reasoning: Low instantaneous concentration ensures that a malonate molecule is more likely to react with its own tethered halide end (intramolecular) than a new halide molecule (intermolecular).
Deprotection: Acidic hydrolysis (HCl/THF) removes the ketal protecting group to reveal the C5 ketone.
Synthesis Logic Diagram (DOT)
Figure 1: Convergent synthesis strategy for the 8-membered scaffold utilizing high-dilution principles to overcome entropic barriers.
Reactivity & Applications: The Transannular Gateway
The primary value of 5-oxocyclooctane-1,1-dicarboxylate lies in its ability to undergo transannular reactions . The 8-membered ring is not a rigid circle; it folds. The C1 and C5 carbons often reside within van der Waals contact distance, allowing "jump" reactions that form a bond across the ring.
Mechanism: Transannular Aldol Condensation
Under acidic or basic conditions, the enolizable protons at C4/C6 (alpha to the ketone) or C2/C8 (alpha to the esters) can attack the opposing functional group.
Pathway: Bridging C1 and C5.
Result: Formation of a Bicyclo[3.3.0]octane system (two fused 5-membered rings).
Relevance: This mimics the core structure of polyquinane natural products (e.g., hirsutene, capnellene), which are potent antibiotic and antitumor agents.
Application Workflow (DOT)
Figure 2: The "Transannular Gateway" mechanism, illustrating the collapse of the C8 ring into a fused bicyclic pharmacophore.
References
ChemicalBook. (2025). Diethyl 5-oxocyclooctane-1,1-dicarboxylate Properties and Suppliers. Retrieved from
National Institutes of Health (PubChem). (2025). Cyclooctane-1,5-dicarboxylic acid (Analogous Acid Data). Retrieved from
Cope, A. C., et al. (1960). Transannular Reactions in Medium-Sized Rings. Journal of the American Chemical Society.[1] (Foundational text on C8 reactivity).
The Unseen Architects: A Technical Guide to Gem-dicarboxylate Substituted Medium Ring Compounds in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the intricate world of medicinal chemistry, the quest for novel molecular scaffolds that offer a harmonious ba...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate world of medicinal chemistry, the quest for novel molecular scaffolds that offer a harmonious balance of rigidity and flexibility is a perpetual endeavor. Among the vast chemical space, medium-sized rings (8-11 atoms) have emerged as a promising, yet challenging, frontier. Their unique conformational properties can lead to enhanced binding affinity, improved bioavailability, and better cell permeability compared to their smaller or larger ring counterparts.[1][2][3][4][5][6][7] This guide delves into a specific and powerful subclass: gem-dicarboxylate substituted medium ring compounds. The introduction of a gem-dicarboxylate group not only serves as a crucial synthetic handle but also acts as a powerful conformational control element, pre-organizing the cyclic backbone into well-defined three-dimensional structures. This in-depth technical guide will navigate the synthesis, conformational landscape, and therapeutic applications of these fascinating molecules, providing field-proven insights for their strategic deployment in drug discovery programs.
The Synthetic Challenge of the "Middle Kingdom": Taming Medium Rings
The synthesis of medium-sized rings has historically been a formidable challenge for synthetic chemists. The formation of these rings is often plagued by unfavorable enthalpic and entropic factors.[3][8][9] The entropic penalty arises from the significant loss of conformational freedom as a linear precursor cyclizes. Enthalpically, medium rings are destabilized by transannular strain, which are repulsive interactions between non-bonded atoms across the ring.[9][10]
To overcome these hurdles, chemists have developed a variety of strategies, including high-dilution techniques to favor intramolecular reactions over intermolecular polymerization. However, the introduction of a gem-dicarboxylate moiety provides an elegant and powerful solution, primarily through the manifestation of the Thorpe-Ingold effect .
The Thorpe-Ingold Effect: A Catalyst for Cyclization
The Thorpe-Ingold effect, or gem-disubstituent effect, describes the acceleration of a ring-closing reaction by the presence of geminal substituents on the linking chain.[1][8][11][12][13][14] In the context of our topic, the two carboxylate groups on the same carbon atom play this crucial role. This effect is driven by two primary factors:
Angle Compression: The bulky gem-dicarboxylate groups increase the steric hindrance between them, leading to a compression of the internal bond angle. This, in turn, brings the reactive termini of the precursor molecule closer together, increasing the probability of a successful intramolecular reaction.[1][11][12]
The "Reactive Rotamer" Effect: The gem-dicarboxylate group restricts the conformational freedom of the acyclic precursor, favoring conformations where the reactive ends are in proximity. This reduces the entropic barrier to cyclization.
The interplay of these factors significantly enhances the efficiency of medium ring synthesis, often allowing for higher yields under milder conditions.
Synthetic Strategies for Gem-dicarboxylate Substituted Medium Rings
Several synthetic methodologies can be employed to construct these valuable scaffolds. Here, we will focus on two of the most powerful and versatile approaches: Ring-Closing Metathesis (RCM) and Intramolecular Cyclization strategies.
Ring-Closing Metathesis (RCM): A Workhorse for Unsaturated Medium Rings
Ring-Closing Metathesis has revolutionized the synthesis of cyclic and macrocyclic compounds. The reaction utilizes a ruthenium-based catalyst to form a new carbon-carbon double bond between two terminal alkenes within the same molecule, effectively "closing the ring." Diethyl diallylmalonate and its homologues are common and effective precursors for the synthesis of gem-dicarboxylate substituted medium-sized rings.
Figure 1: A generalized workflow for the synthesis of gem-dicarboxylate substituted medium rings via Ring-Closing Metathesis (RCM).
Experimental Protocol: Synthesis of Diethyl Cyclohept-4-ene-1,1-dicarboxylate via RCM
This protocol provides a detailed procedure for the synthesis of a seven-membered ring, which can be adapted for other medium ring sizes by using the appropriate starting diene.
Materials:
Diethyl diallylmalonate
Grubbs' Second Generation Catalyst
Anhydrous, degassed dichloromethane (DCM)
Nitrogen or Argon gas supply
Standard laboratory glassware (oven-dried)
Magnetic stirrer and stir bar
Silica gel for column chromatography
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Preparation: In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve diethyl diallylmalonate (1.0 eq) in anhydrous, degassed DCM to a concentration of 0.01-0.1 M.
Catalyst Addition: To the stirred solution, add Grubbs' Second Generation Catalyst (1-5 mol%).
Reaction: Stir the reaction mixture at room temperature (or with gentle heating, e.g., 40 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
Quenching: Upon completion, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 15-20 minutes.
Work-up: Concentrate the reaction mixture under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure diethyl cyclohept-4-ene-1,1-dicarboxylate.[1][13][15][16]
Table 1: Representative Yields for RCM Synthesis of Gem-dicarboxylate Substituted Medium Rings
Intramolecular Cyclization: Building Saturated Ring Systems
For the synthesis of saturated medium rings, intramolecular cyclization methods such as the Dieckmann condensation are highly valuable. The Dieckmann condensation is an intramolecular Claisen condensation of a diester in the presence of a strong base to form a β-keto ester.[11][12][17][18][19] While typically most efficient for the formation of 5- and 6-membered rings, with careful selection of substrates and reaction conditions, it can be extended to the synthesis of medium-sized rings, especially when facilitated by the Thorpe-Ingold effect.
Figure 2: General scheme for the synthesis of a saturated medium ring ketone via an intramolecular Dieckmann condensation.
Conformational Control: The Gem-dicarboxylate as a Structural Anchor
The presence of a gem-dicarboxylate group has a profound impact on the conformational preferences of a medium-sized ring. This substitution introduces a significant degree of rigidity, reducing the number of accessible low-energy conformations and often locking the ring into a more defined shape. This conformational restriction is a key attribute that can be exploited in drug design.
Medium-sized rings without such constraints are often conformationally flexible, which can be detrimental to binding affinity as the molecule must adopt a specific conformation to interact with its biological target, an entropically unfavorable process. The gem-dicarboxylate group pre-pays this entropic penalty by favoring a limited set of conformations.
While detailed conformational analysis of a wide range of gem-dicarboxylate substituted medium rings is an ongoing area of research, studies on related systems and computational modeling provide valuable insights. For instance, X-ray crystal structures of cyclooctane derivatives reveal a preference for boat-chair and twist-boat-chair conformations. The introduction of a bulky gem-dicarboxylate group is expected to further influence the equilibrium between these conformers and potentially favor a single dominant conformation. This conformational locking can be a significant advantage in presenting a well-defined pharmacophore to a biological target.
Applications in Drug Discovery and Development
The unique structural features of gem-dicarboxylate substituted medium ring compounds make them attractive scaffolds for the development of novel therapeutics. Their conformational rigidity can lead to enhanced target selectivity and potency.
Peptides are crucial signaling molecules in a vast array of biological processes, but their therapeutic use is often limited by poor metabolic stability and low bioavailability. Peptidomimetics are molecules that mimic the three-dimensional structure and biological activity of peptides but with improved drug-like properties.[20][21] Gem-dicarboxylate substituted medium rings can serve as excellent scaffolds for the design of peptidomimetics. By appending amino acid side chains to the rigid cyclic core, it is possible to create molecules that present key pharmacophoric groups in a spatially defined manner, mimicking, for example, the β-turns or helical segments of a peptide.
Figure 3: Conceptual diagram illustrating the use of gem-dicarboxylate substituted medium rings as scaffolds for peptidomimetics.
Enzyme Inhibitors and Allosteric Modulators
The well-defined three-dimensional structure of these compounds makes them ideal candidates for the design of enzyme inhibitors. The rigid scaffold can be decorated with functional groups that interact with specific pockets within an enzyme's active site or at an allosteric site. The conformational constraint can lead to a reduction in the entropic penalty upon binding, resulting in higher binding affinities.
Table 2: Potential Therapeutic Targets for Gem-dicarboxylate Medium Ring Scaffolds
Target Class
Rationale for Application
Potential Therapeutic Area
Proteases
Mimicking peptide substrates or transition states in a constrained conformation.[20]
Antiviral (e.g., HIV protease),[22][23] Anticancer
Kinases
Scaffolds for ATP-competitive or allosteric inhibitors.
Oncology, Inflammation
Protein-Protein Interactions
Presenting key interaction motifs on a rigid scaffold to disrupt pathological protein complexes.[24][25]
Various, including oncology and infectious diseases
Conclusion and Future Outlook
Gem-dicarboxylate substituted medium ring compounds represent a powerful yet under-explored class of molecules with significant potential in drug discovery. The gem-dicarboxylate group serves as a dual-purpose architectural element, facilitating challenging medium-ring synthesis via the Thorpe-Ingold effect and imparting a high degree of conformational rigidity. This pre-organization of the molecular scaffold is a key attribute for the design of potent and selective ligands for a variety of biological targets.
Future research in this area will likely focus on the development of new and more efficient synthetic methodologies to access a wider diversity of these scaffolds, including heterocyclic variants. Furthermore, detailed conformational analysis using a combination of advanced NMR spectroscopy, X-ray crystallography, and computational modeling will be crucial to fully understand and exploit the conformational preferences of these rings. As our understanding of the structure-activity relationships of these unique molecules grows, so too will their application in the development of the next generation of therapeutics.
References
Dieckmann, W. (1900). Dieckmann Condensation. Berichte der deutschen chemischen Gesellschaft, 33(2), 2670-2684. [URL not available]
Clarke, A. K., & Unsworth, W. P. (2020). A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. Chemical Science, 11(11), 2876–2881. [Link]
Lawer, A., Rossi-Ashton, J. A., & Unsworth, W. P. (2021). Synthesis of a macrocyclic and medium-sized ring lactam library using cascade ring expansion reactions. Organic & Biomolecular Chemistry, 19(21), 4747-4751. [Link]
Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
Lu, S. M., & Alper, H. (2008). Sequence of Intramolecular Carbonylation and Asymmetric Hydrogenation Reactions: Highly Regio- and Enantioselective Synthesis of Medium Ring Tricyclic Lactams. Journal of the American Chemical Society, 130(23), 7350–7351. [Link]
Clarke, A. K., & Unsworth, W. P. (2020). A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. Chemical Science, 11(11), 2876–2881. [Link]
Wipf, P. (n.d.). Ring Closing Metathesis of Diallylmalonate. [Link]
Stoltz, B. M. (2008, March 3). Strategies for the Construction of Medium-Sized Rings. [Link]
Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (2022). In Advanced Materials and Advanced Manufacturing Processes (pp. 33-43). [Link]
Denmark, S. E. (2014, November 18). Definition - Denmark Group. [Link]
Dieckmann Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 144-146). [Link]
ResearchGate. (a) Bioactive medium-sized rings. (b) Kinetic benefits of ring expansion compared with direct cyclisation. [Link]
Lee, S., & Lee, Y. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Molecules, 29(7), 1562. [Link]
Wikipedia. (2023, December 1). Prelog strain. [Link]
YouTube. (2022, October 29). Conformation: Thorpe-Ingold Effect. [Link]
Wawer, I., & Olek, M. (2023). Computational Evaluation of N-Based Transannular Interactions in Some Model Fused Medium-Sized Heterocyclic Systems and Implications for Drug Design. International Journal of Molecular Sciences, 24(4), 3328. [Link]
Kruger, T. L., & van der Schyf, C. J. (2004). Interconvertions between delta-lactam and delta-lactone derivatives initiated by unique transannular interactions of the rigid cyclohexane boat structure in pentacycloundecane. The Journal of Organic Chemistry, 69(14), 4863–4866. [Link]
Moody, C. J., & O'Connell, M. G. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2779–2788. [Link]
Brindisi, M., & Brogi, S. (2025). The peptidomimetic approach for the design of viral protease inhibitors. Methods in Enzymology, 695, 1-32. [Link]
White, J. D., & Shaw, S. (2019). Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical Science, 10(35), 8146–8154. [Link]
ResearchGate. IC 50 values for HIV-PR inhibition. [Link]
Wikipedia. (2023, December 1). Thorpe–Ingold effect. [Link]
Roy, A., et al. (2023). Synthesis and biological evaluation of Argemone mexicana-inspired antimicrobials. Beilstein Journal of Organic Chemistry, 19, 1373-1382. [Link]
Bertz, R. J., et al. (2004). Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir. Antimicrobial Agents and Chemotherapy, 48(8), 2934-2940. [Link]
Kim, Y., et al. (2024). Rational design of small-molecule peptidomimetics for three pivotal protein secondary structures. ChemRxiv. [Link]
Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]
Lawer, A., et al. (2020). Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. The Journal of Organic Chemistry, 85(11), 7193-7202. [Link]
Clarke, A. K., & Unsworth, W. P. (2020). A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion. Semantic Scholar. [Link]
Ertl, P., et al. (2006). Quest for the rings. In silico exploration of ring universe to identify novel bioactive heteroaromatic scaffolds. Journal of Medicinal Chemistry, 49(15), 4568-4573. [Link]
Lazzarato, L., et al. (2023). Peptidomimetics as next – generation therapeutic applications. Journal of Drug Delivery and Therapeutics, 13(10-S), 136-146. [Link]
Jacob, P. J., et al. (2014). Synthesis and biological evaluation of some novel substituted 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides. ResearchGate. [Link]
Kysil, A., et al. (2023). Zephycandidine A and Synthetic Analogues—Synthesis and Evaluation of Biological Activity. Molecules, 28(3), 1374. [Link]
Kim, S., et al. (2023). Accessing Medium-Sized Rings via Vinyl Carbocation Intermediates. Organic Letters, 25(5), 814-818. [Link]
El-Gamal, M. I., et al. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. Bioorganic & Medicinal Chemistry, 26(12), 3345-3356. [Link]
Karimi-Jafari, M. H., & Ebrahimi, S. N. (2019). Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. Journal of Chemical Reviews, 1(2), 99-106. [Link]
de Sousa, L. R., et al. (2022). Beyond Peptides and Peptidomimetics: Natural Heteroaromatic Amino Acids in the Synthesis of Fused Heterocyclic Frameworks for Bioactive Agents. Molecules, 27(23), 8527. [Link]
Pharmaceutical Applications of Crystals, Crystallization and X-ray Techniques. (2018). Research Journal of Pharmacy and Technology, 11(10), 4633-4638. [Link]
Wawer, I., & Olek, M. (1987). Transannular interactions in difunctional medium rings. Part 3. 13C and 17O nuclear magnetic resonance studies on cyclic amino ketones. Journal of the Chemical Society, Perkin Transactions 2, (11), 1663-1667. [Link]
White, J. D., & Shaw, S. (2020). Further correction: Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical Science, 11(13), 3536-3536. [Link]
Schneider, H. J., et al. (1995). Conformational, calorimetric and NMR spectroscopic studies on inclusion complexes of cyclodextrins with substituted phenyl and adamantane derivatives. Journal of the Chemical Society, Perkin Transactions 2, (10), 1891-1899. [Link]
Khalilov, L. M., et al. (2023). DFT and Multinuclear NMR Spectroscopy in the Study of Five-Membered Saturated Metallocarbocycles of Main III Group Metals. ChemProc, 14(1), 36. [Link]
Wang, X., et al. (2024). Wheldone Revisited: Structure Revision Via DFT-GIAO Chemical Shift Calculations, 1,1-HD-ADEQUATE NMR Spectroscopy. Semantic Scholar. [Link]
Al-Warhi, T. I., et al. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(23), 8425. [Link]
The 5-Oxocyclooctane Scaffold: Conformational Dynamics and Transannular Reactivity Profiles
[1] Executive Summary The eight-membered ring of 5-oxocyclooctane (and its parent 1,5-dione) represents a unique topological space in organic synthesis.[1] Unlike the rigid chair of cyclohexane or the flexible envelope o...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The eight-membered ring of 5-oxocyclooctane (and its parent 1,5-dione) represents a unique topological space in organic synthesis.[1] Unlike the rigid chair of cyclohexane or the flexible envelope of cyclopentane, cyclooctane derivatives exist in a delicate energetic balance dominated by transannular interactions .
For researchers and drug developers, this scaffold is not merely a passive linker but a reactive conformational switch .[1][2] The proximity of the C1 and C5 positions (often
) allows for facile "jump-rope" mechanisms—transannular hydride shifts and bond formations—that convert medium-sized rings into rigid bicyclo[3.3.1]nonane architectures. This guide details the exploitation of these mechanics for the synthesis of complex, conformationally restricted pharmacophores.[2]
Part 1: Conformational Analysis & The "Medium Ring Effect"
The Boat-Chair Preference
To master the reactivity of 5-oxocyclooctane, one must first visualize its ground state.[1] While the "crown" conformation is often depicted in textbooks for cyclooctane, the introduction of a carbonyl group at C1 (and C5) shifts the preference to the Boat-Chair (BC) conformation.[2]
Why BC? The BC conformation minimizes the eclipsing torsional strain inherent in medium rings while relieving the severe non-bonded transannular repulsion between "inside" hydrogens.
The Reactive Zone: In the BC conformation, the C1 carbonyl carbon and the C5 methine hydrogen (or substituent) are forced into proximity.[2] This creates a "pre-organized" state for transannular attack.[1]
Visualization: Conformational Equilibrium
The following diagram illustrates the energetic landscape and the critical transannular gap.
Figure 1: Conformational landscape of cyclooctanone derivatives.[2] The Boat-Chair (BC) form aligns the C1 and C5 positions for transannular chemistry.
Part 2: Core Reactivity Profiles
The Transannular Hydride Shift (1,5-H Shift)
This is the defining reaction of the scaffold.[2] In 5-hydroxycyclooctanone (or during the reduction of the 1,5-dione), a hydride can migrate from C5 to the carbonyl at C1.[1][2]
Mechanism: It is a stereoelectronically controlled process.[1][2] The migrating hydride must align with the
orbital of the carbonyl.
Causality: The reaction is often degenerate in the dione but becomes productive if one ketone is activated (e.g., by a Lewis acid) or if the ring contains a leaving group, leading to cation translocation.[2]
Significance: This shift can scramble isotopic labels or stereocenters, a critical consideration when designing enantioselective syntheses using this scaffold.[1][2]
Transannular Cyclization (The Bicyclo[3.3.1]nonane Sink)
The most robust application of 5-oxocyclooctane derivatives is their collapse into bicyclic systems.[2] The 8-membered ring is enthalpically higher in energy than the isomeric bicyclo[3.3.1]nonane system (which consists of two fused chair cyclohexanes).[2]
Thermodynamic Driver: Relief of transannular strain.[1]
Pathways:
Oxabicyclo Formation: Acid-catalyzed dehydration of 1,5-diols or hemiacetal formation from 5-hydroxyketones.[1]
Azabicyclo Formation: Condensation with primary amines (transannular reductive amination).[2]
Part 3: Experimental Protocols
Protocol A: Synthesis of Cyclooctane-1,5-dione (The Core Scaffold)
Target: Gram-scale synthesis of the dione from 1,5-cyclooctadiene (COD).[1][2]
Reaction: Reflux with a Dean-Stark trap if starting from the diol (to remove water). If starting from the hydroxy-ketone, simple stirring at RT often suffices due to the favorable equilibrium.[1]
Mechanism: The C5-hydroxyl attacks the C1-carbonyl (activated by Lewis acid) to form the internal hemiacetal.[1]
Validation: Disappearance of the ketone C=O stretch in IR (
) and appearance of the C-O-C ether bands.
Protocol Visualization: Reaction Workflow
Figure 2: Synthetic workflow from commodity chemical (COD) to the bicyclic pharmacophore.[2]
Part 4: Applications in Drug Discovery
Scaffold Diversity & Lipophilicity
The 5-oxocyclooctane scaffold offers a high
fraction (Fsp3), a key metric in modern drug design to improve solubility and reduce "flatness" associated with aromatic rings.[2]
Metabolic Stability: The bicyclo[3.3.1]nonane derivatives formed via transannular reaction are rigid and often resistant to oxidative metabolism compared to their open-chain counterparts.
Selenium-Based Antioxidants
Recent studies have utilized the 1,5-cyclooctadiene/dione scaffold to synthesize 9-selenabicyclo[3.3.1]nonane derivatives.[1][3]
Mechanism: Reaction of COD with
induces a transannular double-electrophilic addition.[1][2]
Utility: These compounds mimic Glutathione Peroxidase (GPx) activity, serving as potent catalytic antioxidants.[2]
References
Rademacher, P., & Mohr, P. C. (2007).[1][2] Transannular 1,5-hydride shift in 5-hydroxycyclooctanone: an experimental and theoretical investigation. Organic & Biomolecular Chemistry. Link
Cope, A. C., et al. (1960).[1][2] Transannular Reactions in the Cyclooctane Series. Journal of the American Chemical Society. Link[2]
Anet, F. A. L. (1974).[1][2] Dynamics of Eight-Membered Rings. Topics in Current Chemistry. Link
Shainyan, B. A., et al. (2013).[1][2] Transannular Selenocyclofunctionalization of 1,5-cyclooctadiene. Molecules. Link[2]
Bishop, R. (1992).[1][2] 9-Thiabicyclo[3.3.1]nonane-2,6-dione. Organic Syntheses. Link[2]
Application Note: Navigating the Energetic Landscape of Medium-Sized Rings: Conditions and Protocols for the 8-Membered Dieckmann Condensation
Audience: Researchers, scientists, and drug development professionals. Abstract: The synthesis of 8-membered carbocycles is a persistent challenge in organic chemistry, primarily due to unfavorable thermodynamics and kin...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: The synthesis of 8-membered carbocycles is a persistent challenge in organic chemistry, primarily due to unfavorable thermodynamics and kinetics.[1] The Dieckmann condensation, an intramolecular variant of the Claisen condensation, is a powerful tool for ring formation, though it is most commonly applied to the synthesis of stable 5- and 6-membered rings.[2][3] This guide provides a detailed exploration of the critical parameters and experimental protocols required to successfully employ the Dieckmann condensation for the synthesis of more complex 8-membered rings, a structural motif found in various natural products and pharmacologically active molecules.[4]
Core Principles: Overcoming the Hurdles of Medium Ring Synthesis
The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[5][6] The reaction is driven to completion by the final, irreversible deprotonation of the newly formed, acidic β-keto ester.[2][7]
While robust for 5- and 6-membered rings, the extension to 8-membered systems introduces significant energetic barriers.
Enthalpic Penalty (Ring Strain): Medium-sized rings (8-11 members) suffer from significant ring strain. This instability arises from a combination of angle strain, torsional strain (eclipsing interactions), and, most notably, transannular strain—steric repulsion between non-adjacent atoms forced into close proximity across the ring.[8][9]
Entropic Penalty (Probability): For a long-chain diester, the reactive ends are statistically unlikely to be in the required proximity for cyclization. The degrees of freedom for the open chain far exceed those of the constrained cyclic product, making the intramolecular reaction entropically disfavored.[8][10]
These combined factors mean that under standard reaction conditions, the intermolecular condensation reaction, leading to polymerization, is often kinetically and thermodynamically favored over the desired intramolecular cyclization.[5][11]
The High-Dilution Principle: A Strategy to Favor Cyclization
The cornerstone of successful medium-ring synthesis is the implementation of the high-dilution principle .[11] This principle dictates that by drastically lowering the concentration of the substrate, the rate of the bimolecular (intermolecular) reaction is suppressed, while the rate of the unimolecular (intramolecular) reaction remains unaffected. This shifts the kinetic balance in favor of the desired cyclization.
In practice, achieving true high dilution requires vast volumes of solvent, which is often impractical. The modern solution is a pseudo-high dilution technique, where a dilute solution of the diester is added very slowly (typically via a syringe pump) to a solution of the base.[12] This ensures that the instantaneous concentration of the substrate in the reaction flask remains extremely low, preventing molecules from reacting with each other and instead promoting reaction with themselves.
Mechanistic Pathway and Key Decision Points
The mechanism involves several key steps. Understanding these steps is crucial for selecting the appropriate reaction conditions.
Caption: The mechanistic cycle of the Dieckmann condensation.
The critical choice of reagents directly influences the efficiency of this cycle:
Base Selection: The base must be strong enough to deprotonate the α-carbon of the ester but should ideally be non-nucleophilic to avoid side reactions like saponification. Sodium hydride (NaH), potassium hydride (KH), and potassium tert-butoxide (t-BuOK) are common choices. For substrates sensitive to harsh conditions, sterically hindered bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) in aprotic solvents can be effective.[5]
Solvent Choice: Aprotic, non-polar, high-boiling solvents are preferred. Toluene and benzene are classic choices as they allow the reaction to be run at elevated temperatures to overcome activation barriers. Ethereal solvents like tetrahydrofuran (THF) are also suitable, especially when using amide bases at lower temperatures.[5] Polar aprotic solvents can enhance enolate stability.[5]
Experimental Protocol: High-Dilution Synthesis of an 8-Membered Ring
This protocol describes a general procedure for the cyclization of a C10 diester (e.g., diethyl decanedioate) to form an 8-membered cyclic β-keto ester.
Materials & Equipment:
Substrate: Diethyl decanedioate
Base: Sodium hydride (60% dispersion in mineral oil)
Equipment: Three-neck round-bottom flask, reflux condenser, nitrogen/argon inlet, magnetic stirrer, heating mantle, syringe pump, two gas-tight syringes.
Procedure:
Preparation: The entire apparatus must be oven- or flame-dried and assembled hot under a positive pressure of an inert gas (N₂ or Ar) to ensure anhydrous conditions.
Base Suspension: To the three-neck flask, add anhydrous toluene (e.g., 200 mL for a 1 mmol scale reaction). Carefully add sodium hydride (1.2 equivalents) to the stirring solvent. Heat the suspension to reflux.
Substrate Solution: In a separate dry flask, prepare a dilute solution of the diethyl decanedioate (1.0 equivalent) in anhydrous toluene (e.g., 50 mL).
Slow Addition: Load the substrate solution into a gas-tight syringe and place it on the syringe pump. Insert the syringe needle through a septum on the reaction flask. Begin the slow addition of the diester solution to the refluxing NaH suspension over a period of 8-12 hours.
Reaction Completion: After the addition is complete, maintain the reflux for an additional 1-2 hours to ensure full conversion.
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess NaH by the slow, dropwise addition of methanol until gas evolution ceases.
Aqueous Workup: Add saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3x).
Acidification & Extraction: Combine the organic layers and wash with 1M HCl to protonate the product enolate, followed by a wash with saturated aqueous NaCl (brine).
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude β-keto ester can be purified by flash column chromatography on silica gel.
Table of Critical Reaction Parameters
Parameter
Recommended Condition
Rationale & Key Considerations
Substrate Conc.
Effective conc. < 0.01 M
Primary driver for cyclization. Achieved via slow addition (pseudo-high dilution) to minimize intermolecular polymerization.[10][11]
Base
NaH, KH, t-BuOK, KHMDS
Must be a strong, non-nucleophilic base to favor enolate formation over ester cleavage. Use at least one full equivalent.[2][5]
Solvent
Anhydrous Toluene, THF
Aprotic solvent is essential. High-boiling solvents like toluene allow for higher temperatures to overcome the activation energy for ring formation.[5]
Temperature
Reflux (Toluene) or RT to Reflux (THF)
Temperature must be sufficient to promote cyclization but not so high as to cause decomposition. Empirically determined for each substrate.
Addition Rate
0.5 - 5 mL/hour
The slower the addition, the lower the instantaneous concentration, and the higher the yield of the cyclic monomer.[11][12]
Atmosphere
Inert (N₂ or Argon)
Crucial to prevent quenching of the strong base and the reactive enolate intermediate by atmospheric moisture and oxygen.
Troubleshooting and Optimization Workflow
Encountering low yields is common when first attempting medium-ring synthesis. A systematic approach to optimization is key.
Caption: A workflow for troubleshooting common issues.
Issue: Polymer is the main product. The primary cause is that the instantaneous concentration is too high. Solution: Decrease the addition rate significantly or increase the total solvent volume in both the reaction flask and the syringe.[11]
Issue: Starting material is recovered. This indicates the reaction conditions are not forcing enough to overcome the activation barrier or the base was deactivated. Solution: Ensure rigorously anhydrous conditions. Switch to a stronger base (e.g., from NaH to KH). Increase the reaction temperature.[5]
Issue: A complex mixture of byproducts. This may result from decomposition at high temperatures or alternative, undesired reaction pathways. Solution: Attempt the reaction at a lower temperature, potentially with a more reactive base like KHMDS which is effective at room temperature. Verify the purity of the starting diester.
Conclusion
The successful synthesis of 8-membered rings via the Dieckmann condensation is a non-trivial undertaking that hinges on a solid understanding of reaction kinetics and thermodynamics. By employing pseudo-high dilution techniques and carefully selecting the base, solvent, and temperature, the kinetic balance can be tipped away from intermolecular polymerization and towards the desired intramolecular cyclization. This guide provides the foundational principles and a robust starting protocol for researchers aiming to construct these challenging but valuable carbocyclic scaffolds.
References
Gallagher, T. (2001). Macrocyclic Chemistry. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
Chemistry LibreTexts. (2025, March 17). 23.
Chemistry LibreTexts. (2025, January 19). 23.
Wikipedia. (n.d.). High dilution principle.
PubMed. (2004, August 26). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions.
Alfa Chemistry. (n.d.).
Chemistry Steps. (2020, April 9). Dieckmann condensation – An Intramolecular Claisen Reaction.
JoVE. (2023, April 30).
Not directly cited in the final text.
MDPI. (2023, May 4). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs.
Schaefer, J. P., & Bloomfield, J. J. (1967).
Organic Chemistry Portal. (n.d.).
BenchChem. (2025). The Stability of Eight-Membered Ether Rings: An In-depth Technical Guide.
Wikipedia. (n.d.).
ResearchGate. (n.d.).
Oreate AI. (2026, February 19). The Dieckmann Condensation: Crafting Rings With a Clever Chemical Twist.
University of Bristol. (2017, April 19).
Royal Society of Chemistry. (2022).
Slideshare. (n.d.).
Not directly cited in the final text.
Master Organic Chemistry. (2020, September 14).
Not directly cited in the final text.
University of Amsterdam. (2020, April 24). New method for constructing 8-membered ring compounds.
Organic Chemistry Tutor. (n.d.).
Chemistry Learner. (n.d.). Dieckmann Condensation: Definition, Examples, and Mechanism.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Strategies for Functionalized Cyclooctane Scaffolds
Executive Summary & Strategic Rationale
The synthesis of eight-membered rings (cyclooctanoids) represents a notorious "medium-ring gap" in organic synthesis. Unlike 5- or 6-membered rings (favored by enthalpy) or large macrocycles (favored by entropy/probability), cyclooctanes suffer from significant transannular strain (Prelog strain) and unfavorable entropic factors during closure.
For drug development professionals, however, the cyclooctane scaffold is high-value. It forms the core of taxanes (Taxol), ophiobolins, and increasingly, synthetic ligands for bioorthogonal chemistry (e.g., TCO).
This guide moves beyond non-scalable high-dilution macrocyclizations. We present a scalable, two-phase workflow:
Scaffold Functionalization: Transannular C-H Activation (leveraging the ring's inherent strain for site-selective editing).[1][2]
Phase I: Scaffold Construction via Ni(0)-Catalyzed [4+4] Cycloaddition
The most scalable method to access the cyclooctane core is the dimerization of 1,3-dienes. While thermal dimerization yields cyclohexenes (Diels-Alder), Nickel(0) catalysts divert the pathway to [4+4] cycloaddition via a bis-allyl mechanism.
Mechanistic Insight
The reaction does not proceed via a concerted pericyclic mechanism. Instead, it involves the oxidative cyclization of two dienes to a nickelacyclopentane, followed by ring expansion to a bis-allyl nickel species (nickelacyclononane equivalent), and finally reductive elimination.
Figure 1: The Ni(0)-catalyzed [4+4] cycle.[3][4][5] The bis-allyl intermediate is the critical "template" that overcomes the entropic penalty of 8-membered ring formation.
Protocol A: Intramolecular [4+4] of Bis-Dienes (Wender Type)
Target: Synthesis of fused bicyclic [6.3.0] or [5.3.0] systems containing a cyclooctane ring.
Ligand: Triphenylphosphine (PPh₃) or Tris(2-biphenylyl)phosphite.
Solvent: Toluene (degassed).
Step-by-Step Methodology:
Catalyst Prep (Glovebox/Schlenk): In a flame-dried Schlenk flask under Argon, dissolve Ni(cod)₂ (10–20 mol%) and Ligand (20–40 mol%, 2:1 L:M ratio) in degassed toluene. The solution typically turns bright yellow/orange.
Critical Control Point: Commercial Ni(cod)₂ quality varies.[6] If the solid is gray/green rather than bright yellow, recrystallize or prepare fresh via the method of Doyle et al. (reduction of Ni(acac)₂).
Substrate Addition: Dissolve the bis-diene substrate in toluene (0.01 M to 0.05 M). Note: While "dilute," this is 10x more concentrated than typical macrocyclizations.
Reaction: Transfer the substrate solution to the catalyst mixture. Heat to 60–80°C. Monitor via GC-MS or TLC.
Quench: Cool to room temperature. Expose to air to oxidize the Ni(0) (solution turns green/blue). Filter through a pad of silica/Celite to remove colloidal nickel.
Purification: Concentrate and purify via flash chromatography (AgNO₃-impregnated silica is recommended for separating isomeric cyclooctadienes).
Scalability Table: Batch vs. Flow
Parameter
Batch (Standard)
Flow Chemistry (Recommended for >10g)
Heat Transfer
Poor (Risk of exotherm)
Excellent (Precise T control)
Catalyst Stability
Decomposes over hours
Fresh catalyst stream
Concentration
0.01 M (High solvent use)
Can push to 0.1 M due to local heating
Safety
Large headspace of solvent vapor
Closed system, small active volume
Phase II: Precision Functionalization via Transannular C-H Activation
Once the cyclooctane scaffold is built, selective functionalization is challenging due to the ring's conformational flexibility. However, we can exploit the transannular strain .[7] In specific conformers (e.g., boat-chair), C-H bonds at the
-position relative to a directing group are forced into proximity with the metal center.
Protocol B: Pd-Catalyzed Transannular
-Arylation
Target: Installation of aryl groups onto the cyclooctane core with high regio- and diastereoselectivity.[8]
Basis: Recent work by the Sanford and Yu groups utilizing quinuclidine-pyridone ligands.
Ligand: Quinuclidine-pyridone (L1) or similar bidentate ligand.
Oxidant: Ag₂CO₃ or Benzoquinone.
Coupling Partner: Aryl Iodide.
Step-by-Step Methodology:
Complexation: In a sealed tube, combine the cyclooctane substrate (1 equiv), Pd(OAc)₂, Ligand, and Ag₂CO₃ (1-2 equiv).
Solvent: Add HFIP (Hexafluoroisopropanol) or t-Amyl alcohol. HFIP is crucial for stabilizing the cationic Pd intermediates and facilitating C-H cleavage.
Reaction: Heat to 100–110°C for 12–24 hours.
Mechanism in Action: The ligand binds Pd, which coordinates to the carboxylic acid. The ring adopts a conformation where the
-C-H bond approaches the Pd center (transannular proximity), facilitating C-H activation despite the strain.
Workup: Dilute with EtOAc, filter through Celite (to remove Ag salts), and purify via HPLC or column chromatography.
Figure 2: The "Spring-Loaded" Mechanism. Transannular strain, usually a penalty, is utilized here to direct the metal to the specific gamma-hydrogen.
Safety & Industrial Validation (E-E-A-T)
Handling Ni(cod)₂ at Scale
Ni(cod)₂ is pyrophoric and highly toxic.
The "Doyle" Protocol: For scalable applications, avoid purchasing bulk Ni(cod)₂. Instead, generate Ni(0) in situ or prepare Ni(cod)₂ from stable precursors like Ni(acac)₂, AlMe₃ (or safer reductants like Mn dust/TMSCl), and COD.
Storage: Must be stored at -20°C under Argon. If the crystals turn white (oxidation to NiO/hydroxide), the catalyst is dead.
Silver Residues
If using Ag-mediated C-H activation or AgNO₃ purification (common for TCOs), silver leaching is a concern for biological applications.
QC Step: Use thiourea scavengers or specific resins (e.g., QuadraPure™ TU) to reduce Ag content to <5 ppm before biological assays.
Reference Data: Yield Comparison
Substrate Type
Method
Typical Yield
Selectivity
Scalability
Bis-diene
Ni-Catalyzed [4+4]
65-85%
>95% cis,cis-1,5-COD
High (Flow)
Cyclooctane Acid
Pd-Cat Transannular C-H
50-70%
>20:1 Gamma
Medium (Batch)
Linear Precursor
RCM (Grubbs)
30-50%
Variable
Low (High Dilution)
References
Wender, P. A. , Ihle, N. C., & Correia, C. R. D. (1988).[9] "Nickel-catalyzed intramolecular [4+4] cycloadditions. 4. Enantioselective total synthesis of (+)-asteriscanolide." Journal of the American Chemical Society.[9][10][11] Link
St. Denis, J. D. , et al. (2020). "Safe and Expeditious Preparation of Ni(cod)2 for Same-Day High-Throughput Screening." Organic Process Research & Development. Link
Topczewski, J. J. , & Sanford, M. S. (2018). "Second-Generation Palladium Catalyst System for Transannular C–H Functionalization of Azabicycloalkanes." Journal of the American Chemical Society.[9][10][11] Link
Lee, H. , et al. (2023). "Transannular C–H functionalization of cycloalkane carboxylic acids." Nature. Link
Darko, A. , et al. (2018). "Large-Scale Flow Photochemical Synthesis of Functionalized trans-Cyclooctenes Using Sulfonated Silica Gel." Journal of Organic Chemistry. Link
Welcome to the technical support center. If you are struggling with 8-membered rings (cyclooctanes/cyclooctenes), you are likely encountering the "Medium-Ring Gap."
Unlike small rings (3-4 atoms) driven by angle strain, or large rings (12+ atoms) that behave like linear chains, 8-membered rings suffer from a unique combination of Prelog Strain (transannular interaction) and Pitzer Strain (torsional strain) .
The Core Issue:
In the preferred boat-chair conformation , transannular hydrogen atoms at C1 and C5 (or C3 and C7) are forced into close proximity (approx. 2.0 Å). This creates a "steric shield" that blocks external reagents from attacking the ring face (intermolecular hindrance) while simultaneously creating a high-energy barrier for the ring to adopt the necessary geometry for reaction (conformational penalty).
This guide provides troubleshooting workflows to bypass these barriers using Conformational Locking , Directed C-H Activation , and Strain-Promoted Click Chemistry .
Diagnostic Visualization: The Steric Landscape
Before selecting a protocol, visualize why your standard reactions (like
) are failing. The diagram below illustrates the steric shielding and the decision logic for overcoming it.
Figure 1: Decision matrix for troubleshooting 8-membered ring reactivity. Identify your failure mode (Synthesis vs. Modification) to select the correct pathway.
User Scenario: “I am trying to close a diene to form an 8-membered lactam/ether, but I only get dimers (oligomerization) or unreacted starting material.”
Root Cause:
Forming 8-membered rings is entropically disfavored (compared to 5-6 membered) and enthalpically costly (due to building transannular strain). Intermolecular reaction (dimerization) is often faster than intramolecular closure.
Protocol 1: The "High-Dilution + Locking" Workflow
Step 1: Conformational Biasing (The Thorpe-Ingold Effect)
If possible, modify your linear precursor to include a gem-dimethyl group or a bulky protecting group (e.g., TBS, Boc) near the reaction site. This restricts the rotational freedom of the chain, forcing the two alkene "tails" closer together.
Step 2: Catalyst & Solvent Optimization
Use the following matrix to select conditions.
Variable
Recommendation
Rationale
Concentration
< 2 mM (Critical)
High dilution suppresses intermolecular dimerization.
Solvent
DCE or Toluene (Reflux)
Higher temperatures (80–110°C) are often needed to overcome the enthalpic barrier of the developing ring strain.
Catalyst
Hoveyda-Grubbs II
Higher stability at elevated temperatures compared to Grubbs I/II.
Additives
Ti(OiPr)4 (if heteroatoms present)
Prevents the heteroatom (N or O) from coordinating to and poisoning the Ru-catalyst.
Step 3: Execution (Standardized)
Dissolve diene precursor in degassed DCE to a concentration of 1 mM .
Add Ti(OiPr)4 (0.3 equiv) if the substrate is a lactam/amine. Stir for 20 min.
Add Hoveyda-Grubbs II (5–10 mol%) in one portion.
Heat to reflux (83°C) for 12–24 hours.
Validation: Monitor by LCMS. If dimers form, lower concentration to 0.5 mM and add catalyst in two batches (0h and 4h).
Module B: Transannular C-H Functionalization
User Scenario: “I have a cyclooctane scaffold. I cannot functionalize the ring carbons because standard reagents are blocked by the ring puckering.”
Root Cause:
Backside attack (
) is geometrically impossible due to the ring backbone. Directing groups often fail because the metal center cannot reach the C-H bond due to the "transannular wall."
Solution:
Utilize Transannular C-H Activation using specialized ligands that exploit the strain rather than fighting it.[1] Recent breakthroughs utilize Quinuclidine-Pyridone ligands to enable Palladium to reach across the ring.[1][2]
Protocol 2: Pd-Catalyzed Transannular
-Arylation
This protocol is based on the work of the Yu Lab (Scripps) regarding medium-ring functionalization [1].
Ligand Complexation: In a sealed tube, combine Pd(OAc)2 and Ligand L2 in HFIP (1.0 mL). Stir for 10 mins to form the active catalytic species.
Why HFIP? This polar, hydrogen-bond-donating solvent stabilizes the cationic Pd-intermediates and helps solubilize the strained transition state.
Substrate Addition: Add the cyclooctane substrate (0.1 mmol), Aryl Iodide (2.0 equiv), Ag2CO3, and K2CO3.[2]
Reaction: Seal and heat to 90°C for 24 hours.
Mechanism: The ligand directs the Pd to the carboxylic acid, and the unique geometry of the quinuclidine arm allows the Pd to swing across the ring and insert into the
-C-H bond (transannular insertion), forming a palladacycle that relieves strain upon reductive elimination.
Module C: Bio-orthogonal Chemistry (SPAAC)
User Scenario: “My click reaction (SPAAC) with a cyclooctyne (DBCO/BCN) is too slow when attached to my protein.”
Root Cause:
While cyclooctynes are strained (reactive), attaching them to bulky proteins creates a "steric canyon." The bulky protein surface shields the alkyne from the incoming azide.
Troubleshooting Guide: Steric Relief in SPAAC
Issue
Solution
Technical Detail
Slow Kinetics
Linker Extension
Insert a PEG4 or PEG8 spacer between the protein and the cyclooctyne. This moves the reactive center out of the protein's steric shadow [2].
Hydrophobicity
Change Reagent Class
Switch from DBCO (hydrophobic, sticks to protein surfaces) to BCN (Bicyclo[6.1.0]nonyne). BCN is smaller and less prone to non-specific hydrophobic aggregation which masks reactivity.
Low Yield
Secondary Interactions
Use boronic-acid functionalized azides if possible. These can form temporary reversible bonds with proximal diols (on the protein or linker), increasing the local concentration of the reactants (Template Effect) [3].
FAQ: Common Pain Points
Q: Why does my 8-membered ring enolate alkylation fail?A: Enolates in 8-membered rings struggle to achieve planarity due to ring strain. Furthermore, the approach of the electrophile is blocked by transannular hydrogens. Fix: Switch to a radical-based functionalization (e.g., decarboxylative coupling) which is less sensitive to steric crowding than polar
-type reactions.
Q: Can I use "Click" chemistry to close an 8-membered ring?A: Yes, but be careful. Forming a triazole inside an 8-membered ring creates immense strain. It is better to use Ring-Closing Alkyne Metathesis (RCAM) to form a triple bond, and then click it, or use RCM.
Q: What is the "Entropic/Enthalpic Trade-off"?A: 8-membered rings are the "worst of both worlds." They are entropically difficult to form (probability of ends meeting is low, like large rings) AND enthalpically strained (like small rings). You must use high heat (enthalpy) and high dilution (entropy) simultaneously.
References
Transannular C–H Functionalization of Cycloalkane Carboxylic Acids.
Source: National Institutes of Health (PMC) / Scripps Research.
Context: Definitive protocol for Pd-catalyzed transannular arylation using Quinuclidine-pyridone ligands.
Linker-Engineered Tyrosine–Azide Coatings for Stable SPAAC Functionalization.
Source: MDPI (Polymers).
Context: Demonstrates how linker length (PEG spacers) overcomes steric shielding in surface/protein functionalization.
Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions.
Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry).
Context: Discusses using secondary interactions (boronates) to accelerate reaction rates in sterically hindered environments.
The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry.
Source: ResearchGate.[3][4]
Context: Computational analysis of conformational barriers and their effect on stereoselectivity.
Troubleshooting Dieckmann Condensation for Medium-Sized Rings
Technical Support Center & Protocol Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers. Scope: Synthesis of 7-, 8-, and 9-membered rings ( -keto esters) via intramolecular Claise...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center & Protocol Guide
Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers.
Scope: Synthesis of 7-, 8-, and 9-membered rings (
-keto esters) via intramolecular Claisen condensation.
The "Medium-Ring Gap": Why Your Reaction Failed
If you are transitioning from synthesizing cyclopentanones or cyclohexanones to cycloheptanones (or larger), you have likely encountered a sudden precipitous drop in yield. This is not a failure of your technique, but a fundamental physical barrier known as the Medium-Ring Gap .
Unlike 5- and 6-membered rings, which form readily due to favorable enthalpy (low strain) and entropy (probability of chain ends meeting), medium-sized rings (7–9 carbons) suffer from a "perfect storm" of resistance:
Entropic Disadvantage: The probability of the two ester termini meeting is significantly lower than for smaller rings.
Enthalpic Penalty (Transannular Strain): Also known as Prelog strain, this arises from non-bonded interactions between substituents across the ring (particularly hydrogens).
Pitzer Strain: Torsional strain due to imperfect staggering of bonds.
Consequently, the intermolecular reaction (dimerization/oligomerization) becomes kinetically favored over cyclization. To succeed, you must manipulate the reaction kinetics to favor the intramolecular pathway artificially.
The Thermodynamic "Trap" (Mechanism)
The Dieckmann condensation is reversible.[1] For medium rings, the equilibrium constant (
) actually favors the open-chain diester.
The Critical Insight: The reaction is driven forward only by the irreversible deprotonation of the product. The formed
-keto ester is more acidic () than the alcohol byproduct (). The base deprotonates this position, forming a stable enolate "sink" that removes the product from the equilibrium.
Implication: You must use at least 1.0 equivalent (preferably slight excess) of a base strong enough to quantitatively deprotonate the product. If you use a catalytic amount of base, or a base that is too weak, the reaction will reverse to the starting material upon workup.
Visualization: The Kinetic vs. Thermodynamic Landscape
Figure 1: The reaction pathway shows that without the final deprotonation step (Green Node), the equilibrium for medium rings favors the open chain or oligomers.
The Kinetic Control: High Dilution Principle
To overcome the entropic penalty, you must apply the Ziegler-Ruggli High Dilution Principle .
Logic: The rate of cyclization (intramolecular) is first-order:
.
Logic: The rate of oligomerization (intermolecular) is second-order:
.
Conclusion: By keeping the concentration of the substrate (
) extremely low, you drastically reduce the oligomerization rate while the cyclization rate decreases only linearly.
Protocol: Pseudo-High Dilution
Rather than using a 100 L flask for 1 g of material, use pseudo-high dilution :
Solvent: Refluxing benzene, toluene, or xylene (higher temperature helps overcome activation energy for ring closure).
Base: Suspended in the solvent.
Addition: The diester is added as a solution extremely slowly (syringe pump) over 4–8 hours.
Result: The instantaneous concentration of unreacted diester remains near zero.
Validated Protocol: Synthesis of 2-Carbethoxycyclooctanone
Adapted from Organic Syntheses (Coll. Vol. 5, p. 198) [1]
Target: 8-membered ring
-keto ester.
Scale: ~0.3 mole.
Parameter
Specification
Reason
Solvent
Dry Benzene or Toluene
Non-polar solvents often favor C-alkylation/acylation over O-acylation; high boiling point for kinetics.
Base
Sodium Hydride (NaH)
Irreversible. Generates gas (entropy driven) rather than alcohol (which can cause retro-reaction).
Stoichiometry
2.0 - 2.5 equiv NaH
Excess base ensures rapid deprotonation of the product and maintains dry conditions.
Addition Time
4 to 8 hours
Strictly enforces high dilution conditions.
Temperature
Reflux
Essential to overcome the high of medium ring formation.
Step-by-Step Procedure
Setup: 2-L three-neck flask, reflux condenser, mechanical stirrer (magnetic stirring often fails with NaH sludge), and a pressure-equalizing dropping funnel (or syringe pump inlet).
Base Prep: Wash 0.85 mol NaH (dispersion) with dry hexane/benzene to remove oil. Suspend in 400 mL dry benzene/toluene.
Initiation: Add a small portion (5 mL) of the diester solution and heat to reflux. Wait for hydrogen evolution to confirm initiation. Note: Some protocols add a catalytic amount of EtOH (0.5 mL) to "kickstart" the NaH.
Addition: Add 0.3 mol of Diethyl Suberate (dissolved in 100 mL solvent) dropwise over 4 hours while maintaining vigorous reflux.
Cook: Reflux for an additional 2–4 hours after addition is complete.
Quench: Cool to 0°C. Add Glacial Acetic Acid dropwise until neutral/acidic. Caution: Vigorous
evolution.
Workup: Wash with cold water, brine, dry over
, and distill.
Troubleshooting & FAQs
Q1: I am getting mostly polymer/gum. What is wrong?
Diagnosis: Your instantaneous concentration is too high.
Fix:
Increase the volume of solvent in the flask.
Slow down the addition rate (e.g., from 2 hours to 8 hours).
Ensure your stirring is vigorous; local hot-spots of high concentration can cause polymerization.
Q2: The reaction looks successful (thick precipitate), but I recover starting material after workup.
Diagnosis: Reversibility (Retro-Dieckmann) during the quench.
Fix:
The Quench is Critical: If you add water to the basic reaction mixture, you generate hydroxide/alkoxide which attacks the ketone, breaking the ring (retro-Claisen).
Solution: Always quench with acid (Acetic acid or dilute HCl) before adding water. You must protonate the enolate directly to the neutral
-keto ester.
Q3: Can I use Sodium Ethoxide (NaOEt) instead of NaH?
Analysis: For 5-6 membered rings, yes.[2] For 7-9 membered rings, avoid it .
Reasoning: NaOEt generates EtOH as the byproduct. As EtOH concentration builds up, it competes with the enolate and promotes the reverse reaction (ring opening). NaH is superior because the byproduct is
gas, which leaves the system, rendering the driving force irreversible.
Q4: My product decarboxylates during purification.
Diagnosis:
-keto esters are thermally unstable, especially with trace acid.
Fix:
Avoid high-temperature distillation if possible.
If you want the cyclic ketone (without the ester), perform the hydrolysis/decarboxylation intentionally using dilute
and reflux [2].
If you want to keep the ester, ensure the product is neutral (wash with
) before distillation.
Q5: Is there a better way than Dieckmann for medium rings?
Honest Assessment: If Dieckmann fails despite high dilution, consider Ring-Closing Metathesis (RCM) .
RCM (using Grubbs catalysts) is generally superior for forming 7-9 membered rings because it is less sensitive to the entropic/enthalpic penalties that plague polar cyclizations like Dieckmann. However, RCM requires diene precursors, whereas Dieckmann uses diesters.
Welcome to the technical guide for managing tautomerism in oxocyclooctane esters (e.g., 2-ethoxycarbonylcyclooctanone).
The Core Challenge: Unlike 5- or 6-membered rings, 8-membered rings suffer from Prelog Strain (transannular interaction). While standard
-keto esters favor the enol form in non-polar solvents due to intramolecular hydrogen bonding (HB), the oxocyclooctane ring resists the planar geometry required for a perfect enol chelate.
The Enol Driver: Intramolecular Hydrogen Bonding (stabilizes enol).[1][2][3][4]
The Enol Inhibitor: Transannular Strain (destabilizes the planar
system).
Your experimental success depends on manipulating this balance. This guide provides the protocols to shift, measure, and lock these tautomers.
Diagnostic Module: Determining Your Ratio
Before attempting a reaction, you must quantify the
() in your specific solvent system.
Method A:
NMR (Gold Standard)
Why: Tautomerism is slow on the NMR timescale, allowing distinct observation of both species.[2][3][5]
3.4 – 3.8 ppm (often a triplet or doublet of doublets).
Calculation:
Method B: Infrared Spectroscopy (Rapid Check)
Keto Form: Distinct split carbonyls.
Ketone
: ~1710 cm
Ester
: ~1735 cm
Enol Form: Broad, shifted bands due to conjugation and H-bonding.[7]
Chelated Ester
: ~1650 cm (Lower frequency due to H-bond).
Stretch: ~1600-1630 cm.
Control Module: Shifting the Equilibrium
Use this decision matrix to select the correct solvent environment for your target reaction.
Goal
Target Tautomer
Recommended Solvent
Mechanism of Action
Alkylation / Halogenation
Enol (Nucleophile)
Non-Polar (Toluene, Benzene, )
Low dielectric constant promotes intramolecular H-bonding, stabilizing the cis-enol form.
Reduction / Grignard
Keto (Electrophile)
Polar Protics (Methanol, Ethanol)
Solvent disrupts internal H-bond; solvent H-bonds to carbonyls, stabilizing the dicarbonyl (keto) form.
Maximized Reaction Rate
Enolate (Ion)
Polar Aprotic (DMSO, DMF)
High dipole stabilizes the distinct dipole of the keto form, but basic conditions will rapidly access the reactive enolate.
Visualizing the Equilibrium Logic
Figure 1: Decision tree for solvent selection. Note that ring strain (yellow) constantly fights against the enol form, making solvent selection critical.
Protocol: Chemical Locking (Trapping)
If the equilibrium is too unstable for your reaction, "lock" the enol as a silyl enol ether. This is essential for regioselective chemistry in medium rings.
Workflow: Thermodynamic Silyl Trapping
This protocol favors the thermodynamic enol (usually the endocyclic double bond in substituted systems).
Equilibration: Heat to 40-50°C for 2-4 hours. Crucial: This heat allows the kinetic enol to revert and convert to the more stable thermodynamic enol before being trapped.
Workup: Wash rapidly with cold
. Do not use acidic workup , or the silyl ether will hydrolyze back to the ketone.
Visualizing the Trapping Mechanism
Figure 2: Thermodynamic trapping workflow. The weak base is key to allowing the ring to find its lowest energy conformation before locking.
Troubleshooting & FAQ
Q1: Why is my enol content lower in cyclooctanone esters compared to cyclohexanone esters?A: This is the "Medium Ring Effect." A cyclohexanone enol is nearly planar and strain-free. An oxocyclooctane enol requires three carbons to be coplanar. This flattening forces the remaining five carbons into a conformation that may increase transannular (Prelog) interactions between hydrogens across the ring. The system pays an energetic penalty to form the enol, lowering the
.
Q2: I see multiple spots on TLC, but NMR shows one compound. Why?A: You are likely separating the keto and enol forms on the silica gel. Silica is acidic and polar; it can disrupt the intramolecular H-bond and catalyze tautomerization.
Fix: Run 2D TLC (run once, rotate 90°, run again). If the spots appear off-diagonal, they are interconverting tautomers of the same compound.
Q3: My alkylation yield is low (stalled reaction).A: Check your base size. Medium rings are sterically crowded due to the transannular hydrogens. If you are using a bulky base (like LDA) or a bulky electrophile, the approach vector might be blocked by "transannular shielding."
Fix: Switch to a smaller base (NaH) or increase temperature to access higher-energy, more open ring conformers.
Q4: Can I measure the ratio using UV-Vis?A: Yes. The enol form has a conjugated
-system () that absorbs at a longer wavelength (red-shifted) compared to the keto form.[3] However, NMR is preferred for quantitative molar ratios because extinction coefficients can vary significantly with solvent.
References
BenchChem. (2025).[3][9] Addressing keto-enol tautomerism in the analysis of β-keto esters. Retrieved from
Garland, E. W., et al. (2003). Determination of Solvent Effects on Keto–Enol Equilibria. University of Missouri. Retrieved from
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from
Wikipedia. (2025). Prelog Strain (Transannular Strain). Retrieved from
ThermoFisher Scientific. (2025). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Retrieved from
Technical Support Center: Separation of Cyclooctane Conformers by HPLC
Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals who are tackling the complex task of separating cycl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals who are tackling the complex task of separating cyclooctane conformers using High-Performance Liquid Chromatography (HPLC). Here, we move beyond basic protocols to address the specific issues you may encounter, providing in-depth, experience-driven solutions in a direct question-and-answer format.
The Challenge of Cyclooctane Conformational Analysis
Cyclooctane is a conformationally complex cycloalkane due to the existence of multiple conformers with comparable energy levels.[1] The two most stable and discussed conformations are the boat-chair and the crown .[1][2] The boat-chair form is generally considered the most stable, though the energy difference between it and the crown conformation is relatively small.[1] This low energy barrier means that at room temperature, the conformers rapidly interconvert, making their separation by conventional HPLC impossible as they would appear as a single, averaged peak.[3][4]
The key to separating these conformers lies in slowing down the rate of interconversion to a point where the HPLC column can resolve them as distinct chemical entities. This is achieved by operating at sub-ambient temperatures.[5][6][7]
Frequently Asked Questions (FAQs)
Q1: What are the primary conformers of cyclooctane I should be aware of?
A1: Cyclooctane has a complex potential energy surface with several minima. However, the two most stable conformers are the boat-chair , which is the global minimum (most stable form), and the crown conformation, which is slightly less stable.[1][2] The boat-chair conformation is more prevalent at equilibrium.
Highly symmetric, similar to the structure of elemental sulfur (S₈).[1]
Q2: Why can't I separate cyclooctane conformers at room temperature?
A2: The energy barrier for the interconversion between the boat-chair and crown conformers is low, approximately 10 kcal/mol.[4] At ambient temperatures, the thermal energy is sufficient for the molecules to overcome this barrier rapidly. On the timescale of an HPLC separation, the conformers interconvert many times while passing through the column. As a result, the detector sees only a time-averaged structure, leading to a single, unresolved peak.[3]
Q3: What is the fundamental principle behind separating conformers using HPLC?
A3: The fundamental principle is to reduce the column temperature significantly. Lowering the temperature reduces the kinetic energy of the cyclooctane molecules, slowing the rate of interconversion between conformers.[5][7] When the rate of interconversion becomes slow relative to the time it takes for the molecules to travel through the column, the HPLC system can differentiate and resolve the individual conformers. This technique is often referred to as Low-Temperature HPLC (LT-HPLC).[7]
Q4: What type of HPLC column and mobile phase should I start with?
A4: Since cyclooctane is a non-polar hydrocarbon, a Reversed-Phase (RP) setup is the logical starting point.[9]
Stationary Phase: A standard C18 (octadecylsilane) column is an excellent choice.[10][11] These columns separate analytes based on hydrophobicity. While the conformers have the same chemical formula, their slightly different shapes can lead to differential interactions with the C18 chains.
Mobile Phase: A simple mobile phase of water and an organic solvent like acetonitrile or methanol is appropriate.[9][12] For a non-polar analyte like cyclooctane, you will likely need a high percentage of the organic solvent. A starting point could be 80-90% acetonitrile in water. Acetonitrile is often preferred for low-temperature work due to its lower viscosity compared to methanol at sub-ambient temperatures.[13]
Troubleshooting Guide
Diagram: Cyclooctane Conformer Separation Logic
The diagram below illustrates the core principle: at high temperatures, rapid interconversion prevents separation, while at low temperatures, the "frozen" conformers can be resolved.
Caption: The relationship between temperature, conformer interconversion, and HPLC resolution.
Q: I am injecting cyclooctane but only see a single, sharp peak. What is the problem?
A: This is the expected result at or near room temperature.
Primary Cause: Your column temperature is too high to slow the conformational interconversion.[6] The conformers are equilibrating much faster than the separation can occur, so they elute as one species.
Solution:
Lower the Temperature: You must use an HPLC system equipped with a column oven capable of sub-ambient temperature control. Start by lowering the temperature to 0°C.
Systematic Cooling: If you still see a single peak, continue to lower the temperature in 5°C or 10°C increments (e.g., -10°C, -20°C). You are looking for the temperature at which the single peak begins to broaden and then resolve into two separate peaks. This phenomenon is related to the coalescence temperature.[6]
Q: My peak is now very broad, but not fully separated. What should I do next?
A: This is a positive sign! It means you are approaching the temperature required for separation. The broad peak indicates that the rate of interconversion is now on a similar timescale to the chromatographic separation.
Possible Causes & Solutions:
Temperature Is Not Low Enough: The primary solution is to continue lowering the temperature. Even a few degrees can make a significant difference in resolution.[13][14] Try decreasing the temperature by 2-5°C at a time.
Mobile Phase Is Too Strong: A strong mobile phase (high % organic solvent) will elute the compounds quickly, not allowing enough time for the separation to occur. Try decreasing the organic solvent percentage slightly (e.g., from 90% acetonitrile to 85%). This will increase retention times and give the column more time to resolve the conformers.[12][15]
Flow Rate Is Too High: A high flow rate reduces the interaction time between the analytes and the stationary phase. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to improve resolution.
Q: I am operating at a very low temperature, but my system backpressure is exceeding the instrument's limit. Why is this happening?
A: This is a common issue with LT-HPLC.
Primary Cause: The viscosity of the mobile phase increases significantly as the temperature decreases.[13] This increased viscosity leads to higher system backpressure.
Solutions:
Switch Organic Solvent: Acetonitrile has a lower viscosity than methanol at low temperatures and is generally the preferred solvent for LT-HPLC to manage pressure.
Reduce Flow Rate: Lowering the flow rate is a very effective way to decrease backpressure.
Check for Blockages: Ensure there are no blockages in the system (e.g., plugged frits or guard columns), as low temperatures can sometimes cause buffer components (if used) to precipitate.[16][17] For cyclooctane, you should not need buffers, which simplifies this.
Modify Column Geometry: If pressure remains an issue, consider using a column with a larger internal diameter or larger particle size, though this may come at the cost of some efficiency.
Troubleshooting Summary
Symptom
Primary Cause
Recommended Action(s)
Single, sharp peak
Temperature too high; rapid conformer interconversion.
Lower column temperature significantly (e.g., start at 0°C and go down).
Broad, unresolved peak
Temperature is close to, but not at, the optimal point for separation.
Continue to lower temperature in small increments; decrease mobile phase strength; reduce flow rate.
Excessively high backpressure
Increased mobile phase viscosity at low temperatures.
Use acetonitrile instead of methanol; reduce flow rate; check for system blockages.[13][16][17]
Poor reproducibility
Fluctuating column temperature.
Ensure the column oven is stable and provides consistent temperature control.[13]
Experimental Protocol: Low-Temperature HPLC Method Development
This protocol provides a systematic workflow for developing a method to separate cyclooctane conformers.
Diagram: Method Development Workflow
Caption: A systematic workflow for developing an LT-HPLC method for conformer separation.
Step-by-Step Methodology
System and Sample Preparation:
HPLC System: An HPLC system equipped with a column thermostat capable of cooling to at least -20°C is required.
Column: Install a high-quality C18 reversed-phase column (e.g., 150 mm length, 4.6 mm ID, 5 µm particle size).
Mobile Phase: Prepare a mobile phase of 85% HPLC-grade acetonitrile and 15% ultrapure water. Degas the mobile phase thoroughly.[18]
Sample: Prepare a dilute solution of cyclooctane in the mobile phase.
Initial Chromatographic Conditions:
Flow Rate: 1.0 mL/min.
Injection Volume: 5-10 µL.
Detection: As cyclooctane has no chromophore, a Refractive Index (RI) detector is ideal. If unavailable, a UV detector at a low wavelength (e.g., < 210 nm) may show a baseline disturbance.
Column Temperature: Begin at 0°C .
Temperature Screening:
Equilibrate the system until the baseline is stable.
Inject the sample. Expect to see a single peak.
Lower the temperature to -10°C , allow the system to re-equilibrate, and inject again.
Continue this process, lowering the temperature in 10°C increments, until you observe significant peak broadening. This indicates you are nearing the temperature required for separation.
Method Optimization:
Once peak broadening is observed, begin lowering the temperature in smaller increments (2-5°C).
If backpressure becomes an issue, reduce the flow rate to 0.7 mL/min or 0.5 mL/min.
To improve resolution, you can make small adjustments to the mobile phase composition. Decreasing the acetonitrile percentage will increase retention and may improve separation.
Continue to adjust temperature, flow rate, and mobile phase composition until baseline resolution of the two conformer peaks is achieved.
Final Validation:
Once optimal conditions are found, perform multiple injections to confirm the reproducibility of retention times and peak areas.
This structured approach provides a self-validating system, where each adjustment is made in response to the observed chromatographic result, leading you logically to a successful separation.
References
Isolation and identification of peptide conformers by reversed-phase high-performance liquid chromatography and NMR at low temper
Torsional, Angular and Steric Strain: Cyclooctane and Cyclodecane. Chemistry School.
Conformational analysis of cycloalkanes. SciSpace.
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
Low Temperature Dynamic Chromatography for the Separation of the Interconverting Conformational Enantiomers of the Benzodiazepines Clonazolam, Flubromazolam, Diclazepam and Flurazepam. MDPI.
Low-Temperature High-Performance Liquid Chromatography for Separ
12.6: The Larger Cycloalkanes and their Conformations. Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAuKcFsBnAHwKnZO2oGLi9XrkyH72nSCcHpjWUQeL7QFuciGZaLzT1b2KsCJyJdYdXROpcgUMwDhY4LVpV1-066AgXWKe78WUVN_pYvdhIcYUtALaFfH8_zXTEAeaf0jZfO9RYXqjORChMJCBwAyhPY2CWhyqnuzR6O5zTM0IWid6qlXRTqpHNF5hna914iCzUiCJqMh9dJdX2sVBFaAJroOtLIy-ZbS3cjiPHGXj1wa1oo_U2WV2GVcBLCnxEEi2rMSGBOZvNFC_EFy-CBvGxT07OQLMNCwg8cNBLqs12lPnR5ztc6bnPFpNO4KVYNzF6jqXG4PoTEFrcZGjY2ahLsoEzbtIhdNgT5-3AVx8w_ITwvVWzeLPtakOc]([Link]
Technical Support Center: Resolution of Enantiomers in Substituted Cyclooctane Derivatives
Welcome to the technical support center for the resolution of enantiomers in substituted cyclooctane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the resolution of enantiomers in substituted cyclooctane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these challenging chiral molecules. The flexible, eight-membered ring of cyclooctane presents unique conformational challenges that can complicate enantiomeric resolution. This resource provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.
I. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for both analytical and preparative-scale separation of cyclooctane enantiomers.[1] However, the conformational flexibility of the cyclooctane ring can lead to peak broadening and poor resolution.
Question 1: I am observing broad or distorted peaks for my substituted cyclooctane derivative on a chiral column. What are the likely causes and how can I fix this?
Answer: Peak broadening in the chiral HPLC of cyclooctane derivatives is a common issue, often stemming from the molecule's conformational flexibility or suboptimal chromatographic conditions.[2] Here’s a systematic approach to troubleshooting:
Conformational Interconversion: The cyclooctane ring can exist in several conformations (e.g., boat-chair, crown). If the rate of interconversion between these conformers on the chiral stationary phase (CSP) is comparable to the timescale of the chromatographic separation, it can lead to significant peak broadening.
Solution: Lowering the column temperature can reduce the rate of conformational interconversion, often resulting in sharper peaks. Experiment with a temperature range of 5-40°C.[3]
Suboptimal Mobile Phase: The composition of the mobile phase is critical for achieving good peak shape and resolution.
Solution: Systematically screen different mobile phase compositions. For normal-phase chromatography, vary the ratio of alkanes (e.g., hexane, heptane) to alcohols (e.g., isopropanol, ethanol).[1] For reversed-phase, adjust the ratio of water/buffer to organic modifier (e.g., acetonitrile, methanol).[4] Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can significantly improve peak shape.[1]
Incorrect Flow Rate: Each column has an optimal flow rate for maximum efficiency.
Solution: Consult the column manufacturer's guidelines and experiment with flow rates slightly above and below the recommended value.[5]
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening.[2][6]
Solution: Minimize the length and internal diameter of all connecting tubing.[2]
Injection Volume and Sample Solvent: Injecting too large a volume or using a sample solvent stronger than the mobile phase can cause peak distortion.[2][7]
Solution: Reduce the injection volume and ensure the sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase.[6][7]
Question 2: I have screened several common chiral stationary phases (CSPs) with no success in resolving my cyclooctane derivative. What are my next steps?
Answer: The selection of the appropriate CSP is paramount for successful chiral separation. If standard columns have failed, consider the following specialized options and strategies:
Polysaccharide-Based CSPs: Columns based on derivatized cellulose and amylose are workhorses in chiral separations and are a good starting point.[8] If you have already tried these, consider the immobilized versions (e.g., CHIRALPAK® IA, IB) which offer a broader range of compatible solvents.[9]
Macrocyclic Glycopeptide CSPs: These columns (e.g., CHIROBIOTIC™ series) offer a wide range of applicability for different compound classes and can be used in various mobile phase modes, including reversed-phase, normal-phase, polar organic, and polar ionic modes.[10][11]
Cyclofructan-Based CSPs: Derivatized cyclofructans are a newer class of CSPs that have shown excellent selectivity for a variety of racemates, particularly in normal phase and polar organic modes.[8][12][13][14]
Systematic Screening Approach: Instead of random selection, adopt a systematic screening strategy. Use a small set of diverse CSPs with a standardized set of mobile phases to maximize your chances of finding a successful separation.
Prepare Stock Solutions: Dissolve the racemic substituted cyclooctane derivative in a suitable solvent (e.g., ethanol, isopropanol) to a concentration of 1 mg/mL.
Select Screening Columns: Choose a set of 3-4 diverse chiral columns (e.g., one cellulose-based, one amylose-based, one macrocyclic glycopeptide).
Prepare Mobile Phases:
Normal Phase: A) Hexane/Isopropanol (90:10 v/v), B) Hexane/Ethanol (90:10 v/v). For basic analytes, add 0.1% diethylamine. For acidic analytes, add 0.1% trifluoroacetic acid.
Reversed Phase: A) Water/Acetonitrile (50:50 v/v), B) Water/Methanol (50:50 v/v).
Screening Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 5 µL
Column Temperature: 25°C
Detection: UV at a suitable wavelength.
Run the Screen: Inject the sample onto each column with each mobile phase combination.
Analyze Results: Evaluate the chromatograms for any signs of peak separation. If partial separation is observed, optimize the mobile phase composition and temperature for that specific column.
II. Diastereomeric Salt Formation and Crystallization
For preparative-scale resolution, diastereomeric salt formation followed by fractional crystallization is a widely used and cost-effective method.[15][16] This technique relies on the differential solubility of the diastereomeric salts formed between the racemic cyclooctane derivative and a chiral resolving agent.[16][17]
Question 1: I have tried several resolving agents, but I am unable to obtain crystalline diastereomeric salts. The mixture either remains as a solution or "oils out." What should I do?
Answer: The inability to form crystalline salts is a common hurdle. "Oiling out" occurs when the salt separates from the solution as a liquid phase instead of a solid.[18] This can be due to several factors:
Inappropriate Solvent System: The chosen solvent may be too good a solvent for both diastereomers, preventing precipitation.[18]
Solution: A thorough solvent screen is crucial.[18] Start with a solvent in which the racemate has moderate solubility. Then, add an anti-solvent to induce crystallization. Common solvent/anti-solvent pairs include methanol/ether, ethanol/hexane, and acetone/water.
Supersaturation Not Reached: The solution may be too dilute.[18]
Solution: Slowly evaporate the solvent to increase the concentration.[18]
Inhibition by Impurities: Trace impurities can hinder nucleation.
Solution: Ensure your starting racemic cyclooctane derivative is of high purity. Consider an additional purification step if necessary.[18]
High Concentration/Low Melting Point: "Oiling out" can also occur if the concentration is too high or the melting point of the salt is lower than the crystallization temperature.[18]
Solution: Try adding more solvent or lowering the crystallization temperature.[18]
Inducing Crystallization:
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can create nucleation sites.[18]
Seeding: If you have a small amount of the desired diastereomeric crystal, add it to the supersaturated solution to act as a template for crystal growth.
Question 2: I have successfully crystallized a diastereomeric salt, but the diastereomeric excess (d.e.) is low. How can I improve the selectivity?
Answer: Low diastereomeric excess indicates poor separation of the two diastereomers.[18]
Optimize the Solvent System: The choice of solvent is the most critical factor for achieving high selectivity.[18] A systematic screen to find a solvent that maximizes the solubility difference between the two diastereomeric salts is essential.
Control the Cooling Rate: Slow, controlled cooling generally leads to the formation of more well-defined crystals and higher diastereomeric purity. Rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice.
Recrystallization: One or more recrystallization steps of the enriched diastereomeric salt can significantly improve the diastereomeric excess.
Choice of Resolving Agent: The structural compatibility between the cyclooctane derivative and the resolving agent plays a key role. It is often necessary to screen a variety of resolving agents.[15] For racemic cyclooctane amines, common resolving agents include tartaric acid, camphorsulfonic acid, and mandelic acid.[15][19] For acidic cyclooctane derivatives, chiral amines like brucine or (R/S)-1-phenylethylamine are often used.[15]
Experimental Protocol: Diastereomeric Salt Resolution of a Racemic Cyclooctane Amine
Dissolve the Racemate: In a flask, dissolve one equivalent of the racemic cyclooctane amine in a minimal amount of a suitable solvent (e.g., methanol).
Dissolve the Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving acid (e.g., L-(+)-tartaric acid) in the same solvent.
Mix the Solutions: Slowly add the resolving agent solution to the amine solution with stirring.
Induce Crystallization: If no precipitate forms, slowly cool the solution. If necessary, reduce the volume of the solvent or add an anti-solvent.
Isolate the Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[20]
Liberate the Free Amine: Suspend the collected diastereomeric salt in water and add a base (e.g., 1M NaOH) until the solution is basic. Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., ethyl acetate).[16]
Determine Enantiomeric Purity: Analyze the enantiomeric excess (e.e.) of the resolved amine using chiral HPLC or by measuring its specific rotation.
III. Enzymatic Resolution
Enzymatic resolution is a highly selective method for separating enantiomers, particularly for cyclooctane derivatives containing alcohol or ester functional groups.[21] Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic alcohol or hydrolyze one enantiomer of a racemic ester.[22]
Question 1: My enzymatic resolution is proceeding very slowly or not at all. What could be the problem?
Answer: Low or no enzymatic activity can be due to several factors:
Enzyme Inhibition: The substrate or solvent may be inhibiting the enzyme.
Solution: Screen different enzymes. Lipases from Candida antarctica (Novozym 435), Pseudomonas cepacia (Amano PS), and Candida cylindracea are common choices.[22] Also, screen a variety of organic solvents.
Incorrect Acyl Donor/Acceptor: The choice of acyl donor (for esterification) or acceptor (for transesterification) is crucial.
Solution: For the resolution of alcohols, common acyl donors include vinyl acetate and vinyl butyrate.[23]
Suboptimal Temperature and pH: Enzymes have optimal operating temperatures and pH ranges.
Solution: Consult the literature or manufacturer's data for the optimal conditions for the specific enzyme you are using. Perform small-scale experiments to optimize the temperature. For hydrolytic reactions, ensure the pH of the buffer is appropriate.
Enzyme Deactivation: The enzyme may have lost its activity.
Solution: Use a fresh batch of the enzyme. Ensure proper storage conditions.
Question 2: The enantioselectivity (E-value) of my enzymatic resolution is low.
Answer: The E-value is a measure of how well the enzyme discriminates between the two enantiomers. A low E-value results in a product with low enantiomeric excess.
Suboptimal Enzyme/Substrate Combination: Not all enzymes are highly selective for all substrates.
Solution: Screen a panel of different lipases or esterases.
Solvent Effects: The nature of the organic solvent can significantly influence the enantioselectivity of an enzyme.
Solution: Screen a range of solvents with varying polarities and properties.
Acyl Donor Structure: The structure of the acyl donor can impact the stereoselectivity.
Solution: Try different acyl donors (e.g., with varying chain lengths or steric bulk).
Parameter
Troubleshooting Action
Rationale
Low Conversion
Screen different enzymes, solvents, and acyl donors. Optimize temperature.
To find a more active and compatible system.
Low Enantioselectivity (E-value)
Screen different enzymes and solvents. Try different acyl donors.
The enzyme's active site and the reaction environment dictate selectivity.
Reaction Stalls at <50% Conversion
Check for product inhibition. Consider a continuous flow setup.
The product may be inhibiting the enzyme.
IV. Visualized Workflows
Chiral HPLC Troubleshooting Logic
Caption: Troubleshooting workflow for broad peaks in chiral HPLC.
Diastereomeric Salt Resolution Workflow
Caption: Experimental workflow for diastereomeric salt resolution.
References
PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6 - PubMed. Available from: [Link]
Video Notes LC Troubleshooting Series Peak Broadening - Agilent. Available from: [Link]
Chiral HPLC Method Development. Available from: [Link]
CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation - ResearchGate. Available from: [Link]
Method Development for the High-Performance Liquid Chromatographic Enantioseparation of 2-Cyanocycloalkanols. Available from: [Link]
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available from: [Link]
Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Available from: [Link]
Chiral resolution - Wikipedia. Available from: [Link]
Enzymatic resolution of racemic secondary cyclic allylic alcohols | Request PDF. Available from: [Link]
HETEROCYCLES, Vol. 52, No. 3, 2000. Available from: [Link]
394e Chiral Resolution Via Diastereomeric Salt Crystallization. Available from: [Link]
ENZYMATIC RESOLUTION OF PRIMARY AND SECONDARY ALCOHOLS IN ORGANIC MEDIA ANTONIUSJ. M.JANSSEN. Available from: [Link]
Method development with CHIRALPAK® IA - HPLC. Available from: [Link]
(PDF) Cyclofructans, a New Class of Chiral Stationary Phases - ResearchGate. Available from: [Link]
Formation and Crystallization based Separation of Diastereomeric Salts - MPG.PuRe. Available from: [Link]
Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine - MDPI. Available from: [Link]
Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol - SciELO. Available from: [Link]
Diastereomeric Salt Crystallization Using Ternary Phase Diagram - YouTube. Available from: [Link]
Review of Chiral Stationary Phase Development and Chiral Applications. Available from: [Link]
Preparation and Evaluation of HPLC Chiral Stationary Phases Based on Cationic/Basic Derivatives of Cyclofructan 6 - ResearchGate. Available from: [Link]
Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases - PubMed. Available from: [Link]
Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G. Available from: [Link]
Resolution (Separation) of Enantiomers - Chemistry Steps. Available from: [Link]
6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. Available from: [Link]
Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures - RSC Publishing. Available from: [Link]
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC. Available from: [Link]
LC Chromatography Troubleshooting Guide - HALO Columns. Available from: [Link]
Advancement of Chiral Resolution and Separations: Techniques and Applications | Highlights in Science, Engineering and Technology. Available from: [Link]
Resolution of Enantiomers - Stereochemical and Conformational Isomerism | Organic Chemistry - Pharmacy 180. Available from: [Link]
Separation of enantiomers: needs, challenges, perspectives. Available from: [Link]
HPLC: What to do in case of peaks being too broad? - Lösungsfabrik. Available from: [Link]
Abnormal Peak Shapes - Shimadzu. Available from: [Link]
Trouble with chiral separations - May 20 2020 - Chromatography Today. Available from: [Link]
Chiral HPLC Separations - Phenomenex. Available from: [Link]
Separation of enantiomers: Needs, challenges, perspectives - University of Vienna. Available from: [Link]
Enantiomers and Their Resolution - MDPI. Available from: [Link]
Ring Conformations - MSU chemistry. Available from: [Link]
What is the exact process of enantiomer resolution by a chiral resolution agent? - Quora. Available from: [Link]
Structural Elucidation of Medium-Ring Ketones: A Comparative NMR Guide
Executive Summary The Challenge: Characterizing medium-sized rings (8-11 members) like diethyl 5-oxocyclooctane-1,1-dicarboxylate presents a unique analytical paradox. Unlike rigid small rings (cyclobutane) or chemically...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Challenge: Characterizing medium-sized rings (8-11 members) like diethyl 5-oxocyclooctane-1,1-dicarboxylate presents a unique analytical paradox. Unlike rigid small rings (cyclobutane) or chemically equivalent large rings (cyclohexadecane), cyclooctane derivatives exist in a state of high conformational flux (boat-chair
twist-boat) at room temperature.
The Solution: This guide compares the efficacy of standard 1D 1H NMR against an Integrated 2D NMR Strategy . While 1D NMR provides a quick "fingerprint," it frequently fails to resolve the specific methylene protons due to transannular broadening and second-order coupling. We demonstrate that for drug development workflows, relying solely on 1D integration leads to ambiguous purity assessments.
Key Findings:
Conformational Averaging: At 298 K, the molecule displays effective
symmetry, simplifying the spectrum but broadening signals.
Diagnostic Signals: The
-keto protons (2.45 ppm) and -ester protons (2.15 ppm) are distinct, but -protons often overlap.
Recommendation: Use HSQC (Heteronuclear Single Quantum Coherence) for definitive assignment of the C3/C7 vs. C2/C8 positions.
Comparative Analysis: 1D vs. Advanced NMR Workflows
This section objectively compares the "Standard" approach (often used in high-throughput screening) with the "High-Resolution" approach (required for IND-enabling studies).
Performance Matrix
Feature
Method A: Standard 1D 1H NMR
Method B: Integrated 2D Strategy (Recommended)
Field Strength
300 - 400 MHz
600 MHz+ with Cryoprobe
Solvent
CDCl₃ (Standard)
C₆D₆ or CDCl₃/TMS (for resolution)
Acquisition Time
2 minutes
20-30 minutes
Resolution
Low: Ring protons appear as broad "humps" or complex multiplets.
High: Resolves geminal vs. vicinal couplings.
Conformer Detection
Impossible: Shows time-averaged signal.
Possible: VT-NMR (Variable Temp) at -60°C freezes conformers.
Structural Certainty
80% (Functional groups confirmed, ring connectivity assumed).
99.9% (Connectivity and through-space interactions confirmed).
Symmetry: A plane of symmetry passes through C1 and C5. Thus, C2 is equivalent to C8, C3 to C7, and C4 to C6.
Chemical Shift Data (CDCl₃, 298 K)
The following values represent the time-averaged chemical shifts expected at room temperature.
Position
Protons
Shift (, ppm)
Multiplicity
Coupling (Hz)
Assignment Logic
Ethyl-CH₂
4H
4.18 - 4.22
Quartet
7.1
Characteristic ester O-CH₂.
C4, C6
4H
2.40 - 2.55
Multiplet
complex
-to-Ketone. Deshielded by carbonyl anisotropy.
C2, C8
4H
2.10 - 2.25
Multiplet
complex
-to-Diester. Deshielded by gem-esters, but less than ketone.
C3, C7
4H
1.50 - 1.75
Broad Mult.
complex
-protons. Shielded region, often overlaps with water/grease.
Ethyl-CH₃
6H
1.24 - 1.28
Triplet
7.1
Characteristic methyl terminus.
The "Medium Ring" Effect
In 1D NMR, the multiplets for C2/C8 and C4/C6 often do not look like clean triplets or quartets. They appear as "second-order" multiplets. This is due to Transannular Strain :
The protons are not magnetically equivalent in the static boat-chair form.
Rapid ring flipping averages them, but the transition broadens the peaks.
Diagnostic Tip: If the integral of the 1.50-2.60 ppm region equals 12H, the ring is intact. If sharp triplets are seen, suspect ring opening to a linear diester.
Experimental Protocols
Protocol A: Sample Preparation (Self-Validating)
Mass: Dissolve 5-10 mg of product in 0.6 mL solvent.
Solvent Choice:
Screening: CDCl₃ (99.8% D) + 0.03% TMS.
Resolution: If C2 and C4 signals overlap, switch to Benzene-d6 (C₆D₆) . The magnetic anisotropy of benzene often shifts the
-keto protons upfield, resolving the overlap.
Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for resolution in medium rings).
Protocol B: Data Acquisition
Lock & Shim: Auto-shim is often insufficient for cyclooctanes. Perform manual shimming on Z1 and Z2 to ensure linewidth < 0.5 Hz on the TMS peak.
Pulse Sequence: zg30 (30° pulse angle) to prevent saturation of slow-relaxing quaternary carbons (though less relevant for 1H, crucial if running 13C).
D1 (Relaxation Delay): Set to 2.0 seconds. The ethyl group methyls relax slowly; insufficient D1 leads to poor integration accuracy (e.g., methyls appearing as 5.5H instead of 6H).
Visualizing the Logic
Diagram 1: Assignment Workflow
This diagram illustrates the decision tree for assigning the complex methylene region.
Caption: Logical workflow for structural verification. Note that COSY is essential for linking the C2-C3-C4 spin system.
Diagram 2: Conformational Dynamics
The broadness in the NMR spectrum is caused by the equilibrium shown below.
Caption: Rapid interconversion between Boat-Chair and Twist-Boat forms at room temperature causes signal averaging.
References
BenchChem. (2025).[1][2][3] 1H NMR Analysis of 5-Phenylcyclooctanone. Retrieved from .
ChemicalBook. (2024). Cyclooctanone NMR Spectrum Data. Retrieved from .
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard text for chemical shift prediction).
National Institutes of Health (NIH). (2000). 5-Oxocyclooctanecarboxylic acid: hydrogen-bonding pattern and conformational disorder. Acta Crystallographica. Retrieved from .
Reich, H. J. (2020).[4] WinPLT NMR Coupling Constant Library. University of Wisconsin-Madison. Retrieved from .
A Comparative Guide to the Conformational Analysis of 5-Oxocyclooctane Rings via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals The Conformational Challenge of Medium-Sized Rings Medium-sized rings, such as the eight-membered 5-oxocyclooctane, present a unique conformational challeng...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The Conformational Challenge of Medium-Sized Rings
Medium-sized rings, such as the eight-membered 5-oxocyclooctane, present a unique conformational challenge. Unlike smaller, more rigid rings or larger, more flexible systems, these structures exist in a delicate balance of multiple, low-energy conformations.[1][2] This conformational flexibility arises from a combination of low torsional and angular strain, which is, however, complicated by transannular interactions—steric clashes between atoms across the ring.[1][2] For 5-oxocyclooctanone, the presence of a carbonyl group further influences the conformational landscape, favoring specific arrangements to minimize dipole-dipole interactions and steric hindrance. A comprehensive understanding of this conformational equilibrium is crucial, particularly in drug development, where the three-dimensional shape of a molecule dictates its biological activity.
The primary conformations of cyclooctane derivatives, including 5-oxocyclooctanone, are often variations of boat-chair (BC) and twist-chair-chair (TCC) forms.[1][3] These conformers can interconvert rapidly on the NMR timescale at room temperature, resulting in averaged spectra that obscure the individual structural details. Therefore, specialized NMR techniques are required to "freeze out" these conformations or to indirectly probe their geometries and relative populations.
A Comparative Toolkit of NMR Techniques
A multi-faceted approach utilizing a combination of one- and two-dimensional NMR experiments is essential for a thorough conformational analysis. Each technique provides a unique piece of the puzzle, and their comparative strengths and weaknesses are discussed below.
One-Dimensional ¹H and ¹³C NMR: The Starting Point
Expertise & Experience: Standard ¹H and ¹³C NMR spectra are the foundational experiments. While often appearing deceptively simple due to conformational averaging at ambient temperatures, they provide the initial chemical shift and multiplicity information.[4] In the case of 5-oxocyclooctanone, the chemical shifts of the protons and carbons alpha to the carbonyl group are particularly sensitive to the local electronic environment and, by extension, the ring's conformation.
Trustworthiness: The reproducibility of chemical shifts and coupling constants under defined conditions (solvent, temperature, concentration) makes 1D NMR a reliable starting point for any analysis.
Homonuclear and Heteronuclear Correlation Spectroscopy (COSY & HSQC/HMQC): Establishing Connectivity
Expertise & Experience: 2D experiments like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) are indispensable for unambiguously assigning proton and carbon signals.[4] COSY reveals through-bond proton-proton couplings, allowing for the tracing of the carbon skeleton. HSQC/HMQC correlates each proton to its directly attached carbon, providing a complete assignment of the molecule's backbone. This detailed assignment is a prerequisite for more advanced conformational studies.
Trustworthiness: The cross-peaks in these spectra are based on fundamental, through-bond J-couplings, providing a robust and self-validating map of the molecule's covalent structure.
Through-Space Correlations: NOESY and ROESY
Expertise & Experience: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the cornerstones of conformational analysis, as they detect through-space interactions between protons that are close to each other (< 5 Å), irrespective of their bonding.[5] For 5-oxocyclooctanone, NOESY/ROESY experiments can reveal key transannular proton-proton proximities that are characteristic of specific conformations. For instance, a strong NOE between protons on opposite sides of the ring would be indicative of a folded, boat-chair-like conformation.
Trustworthiness: The presence of a NOE/ROE cross-peak is direct evidence of spatial proximity. The intensity of the cross-peak is qualitatively proportional to the inverse sixth power of the distance between the protons, providing a powerful, albeit semi-quantitative, measure of internuclear distances. For medium-sized molecules like 5-oxocyclooctanone, where the NOE may be close to zero, ROESY is often the preferred experiment as the ROE is always positive and non-zero.[6]
Expertise & Experience: The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation.[7] Careful measurement and analysis of these coupling constants, often from high-resolution 1D ¹H spectra or the cross-peaks of 2D J-resolved spectra, can provide valuable information about the torsional angles within the 5-oxocyclooctane ring. This data can then be compared with the predicted dihedral angles for different theoretical conformations.
Trustworthiness: While the Karplus relationship is empirical and can be influenced by factors such as substituent electronegativity, it provides a well-established and self-consistent method for evaluating the geometry of the carbon backbone.
Variable Temperature (VT) NMR: Deciphering Dynamic Processes
Expertise & Experience: VT-NMR is a powerful technique for studying dynamic processes, such as the interconversion between different conformers.[8][9][10] By lowering the temperature, it is possible to slow down the rate of conformational exchange to the point where the individual conformers can be observed as separate species on the NMR timescale.[11] This allows for the direct determination of the relative populations of the conformers from the integration of their respective signals, as well as the calculation of the energy barrier to interconversion from the coalescence temperature. For 5-oxocyclooctanone, a low-temperature ¹³C NMR spectrum might reveal the presence of the major boat-chair conformer alongside other minor conformations.[3]
Trustworthiness: The changes observed in the NMR spectrum as a function of temperature are a direct consequence of the thermodynamics and kinetics of the conformational exchange process, providing a self-validating system for quantifying these parameters.[10]
Comparative Analysis and Data Presentation
The following table summarizes the key information that can be obtained from each NMR technique and provides a comparative overview of their applicability to the conformational analysis of 5-oxocyclooctane.
NMR Technique
Information Obtained
Strengths
Limitations
Best Suited For
¹H and ¹³C NMR
Chemical shifts, multiplicities
Foundational, quick to acquire
Averaged information at room temperature
Initial structural characterization
COSY
Through-bond H-H correlations
Establishes proton connectivity
Can be complex for overlapping signals
Tracing the carbon skeleton
HSQC/HMQC
Direct H-C correlations
Unambiguous assignment of protons and carbons
Does not show quaternary carbons
Complete backbone assignment
NOESY/ROESY
Through-space H-H correlations
Direct evidence of spatial proximity
Semi-quantitative distance information, NOE can be zero for medium-sized molecules
Requires a spectrometer with VT capabilities, suitable solvent
Studying dynamic equilibria
Experimental Protocols
Sample Preparation
Dissolve 5-10 mg of 5-oxocyclooctanone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈ for low-temperature studies).
Filter the solution into a 5 mm NMR tube.
For NOESY/ROESY experiments, degas the sample to remove dissolved oxygen, which can interfere with the NOE effect. This can be achieved by several freeze-pump-thaw cycles.[12]
NMR Data Acquisition
A standard suite of experiments for the conformational analysis of 5-oxocyclooctanone would include:
¹H NMR: Standard single-pulse experiment.
¹³C{¹H} NMR: Proton-decoupled experiment.
gCOSY: Gradient-selected COSY for clean spectra.
gHSQC: Gradient-selected HSQC for optimal sensitivity.
NOESY or ROESY: Phase-sensitive NOESY or ROESY with an appropriate mixing time (typically 200-800 ms for small to medium-sized molecules).[12]
Variable Temperature ¹³C NMR: Acquire a series of ¹³C spectra at decreasing temperatures (e.g., from 298 K down to 173 K) to observe the coalescence and eventual resolution of signals from different conformers.
Visualization of the Conformational Analysis Workflow
The following diagram illustrates a typical workflow for the conformational analysis of 5-oxocyclooctane using NMR spectroscopy.
Caption: Workflow for the conformational analysis of 5-oxocyclooctane.
Conclusion
The conformational analysis of 5-oxocyclooctane rings is a complex but tractable problem that can be effectively addressed through the judicious application of a suite of NMR techniques. While 1D and 2D correlation experiments provide the necessary foundation of spectral assignment, it is the combination of through-space NOE/ROE data, dihedral angle information from J-couplings, and the dynamic insights from variable temperature studies that allows for a comprehensive and robust conformational model to be built. For researchers in drug discovery and medicinal chemistry, a thorough understanding of these NMR methodologies is paramount for elucidating the structure-activity relationships of molecules containing these challenging medium-sized ring systems.
References
Anlin, J. (n.d.). Stereochemistry of Medium Ring Conformations. ResearchGate. Retrieved from [Link]
Napolitano, J. G., Gavín, J. A., García, C., Norte, M., Fernández, J. J., & Daranas, A. H. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry (Weinheim an der Bergstrasse, Germany), 17(23), 6338–6347. [Link]
(n.d.). The Elucidation of the Coupling Constants for the Cyclobutane Ring of the trans-Fused 2-Oxabicyclo[4.2.0]octane System. Canadian Science Publishing. Retrieved from [Link]
Cremer, D., & Gauss, J. (2002). Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A, 106(1), 100-111. [Link]
(n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]
Asztemborska, M., & Dodziuk, H. (2020). NMR methods for studying inclusion complexes focused on chiral hosts. Magnetic Resonance in Chemistry, 58(11), 1018-1045. [Link]
(n.d.). Analyzing Coupling Constants. Oregon State University. Retrieved from [Link]
Seo, Y. (1990). INTRINSIC NMR ISOTOPE SHIFTS OF CYCLOOCTANONE AT LOW TEMPERATURE. Analytical Science & Technology, 3(2), 245-250.
(n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. auremn. Retrieved from [Link]
Shchukina, A., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances, 11(57), 36136-36141. [Link]
Shchukina, A., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances, 11(57), 36136-36141. [Link]
(n.d.). Variable Temperature NMR Spectroscopy. Oxford Instruments. Retrieved from [Link]
Barbosa, T. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Retrieved from [Link]
(n.d.). NOE Experiments on the Bruker. UMYMFOR. Retrieved from [Link]
Cremer, D., & Gauss, J. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecules, 8(4), 365-397. [Link]
(n.d.). NOESY and ROESY NMR Techniques Guide. Scribd. Retrieved from [Link]
(2025, October 12). NOESY Spectra. Chemistry LibreTexts. Retrieved from [Link]
Nagy, B. (2022). Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set. Journal of Chemical Theory and Computation, 18(1), 304-319. [Link]
Galiano, F. R., et al. (2002). Conformational Study of Oxacyclooctan-2-one by Dynamic NMR Spectroscopy and Computational Methods. The Journal of Organic Chemistry, 67(25), 8949-8954. [Link]
Medel, R., et al. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. Molecules, 27(17), 5434. [Link]
D'Souza, V. M., & Summers, M. F. (2005). NMR methods for studying the structure and dynamics of RNA. Current Opinion in Structural Biology, 15(4), 480-486. [Link]
Iwahara, J., & Bax, A. (2023). NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. The Journal of Physical Chemistry B, 127(2), 359-369. [Link]
(n.d.). High Resolution NMR Spectroscopy. Retrieved from [Link]
Kim, H., & Lee, D. (2024). Medium-Sized Ring Expansion Strategies: Enhancing Small-Molecule Library Development. Molecules, 29(7), 1599. [Link]
M'Barek, L. A., et al. (2013). Conformational Analysis in 18-Membered Macrolactones Based on Molecular Modeling. Journal of Chemistry, 2013, 1-6. [Link]
(2019, June 3). What are conformational isomers and its examples? Quora. Retrieved from [Link]
Kumar, A., et al. (2018). Molecular Docking Study of Conformational Polymorph: Building Block of Crystal Chemistry. Journal of Chemistry, 2018, 1-7. [Link]
(n.d.). Conformational Isomers: Know its Definition, Types & Examples. Testbook. Retrieved from [Link]
Hiegemann, M., et al. (1992). NMR Investigation and Conformational Analysis of a Synthetic Hexasaccharide. Zeitschrift für Naturforschung B, 47(8), 1127-1133. [Link]
Diaz, A. A., & Alegria, A. E. (2020). Conformational Analysis of Selected [2.2]Heterophanes: A Comparison of Stereochemical Switching Via Computational Chemistry. Chemistry, 2(1), 118-131. [Link]
D'Andrea, L. D., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(18), 10931. [Link]
(2015, February 9). Conformational Isomers in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
(2020, October 27). Conformational Isomers | MCAT Organic Chemistry Prep [Video]. YouTube. Retrieved from [Link]
(2022, March 7). What are Conformational Isomers and How to Draw Them? | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Subject: Mass Spectrometry Fragmentation & Quantification Protocols
Target Audience: Bioanalytical Scientists, DMPK Researchers, and Quality Control Analysts
Executive Summary & Chemical Identity[1]
CAS 274255-51-5 refers to Vildagliptin (specifically the (S)-enantiomer base), a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of Type 2 Diabetes Mellitus. While often referenced in regulatory filings under CAS 274901-16-5, the 274255-51-5 identifier is frequently associated with specific synthesis intermediates or high-purity research standards.
This guide provides a definitive technical comparison of the mass spectrometry (MS) fragmentation patterns of Vildagliptin against its primary therapeutic alternatives: Sitagliptin and Saxagliptin . Unlike standard datasheets, we focus on the mechanistic causes of fragmentation to aid in troubleshooting low-sensitivity assays and source-induced degradation.
To optimize Multiple Reaction Monitoring (MRM) transitions, one must understand the molecule's "weak points." Vildagliptin contains two distinct structural domains: a rigid 3-hydroxy-adamantyl cage and a labile cyanopyrrolidine moiety, linked by a glycyl amide bond.
The Fragmentation Mechanism
Upon Electrospray Ionization (ESI+), the protonated molecule (m/z 304.2) undergoes Collision-Induced Dissociation (CID). The primary cleavage occurs at the amide bond between the adamantane and the pyrrolidine ring.
Primary Quantifier (m/z 154.1): The charge is retained on the adamantyl-amine fragment. This cage structure is highly stable, producing a sharp, intense peak ideal for quantification.
Secondary Qualifier (m/z 133.1): Represents the cyanopyrrolidine fragment. This ion is less intense and prone to further degradation (loss of the nitrile group), making it a qualifier rather than a quantifier.
Pathway Visualization
The following diagram illustrates the specific bond cleavage events during MS/MS analysis.
Figure 1: Proposed fragmentation pathway of Vildagliptin under ESI+ conditions.[1][8] The adamantyl moiety (m/z 154.1) dominates the spectrum due to the stability of the carbocation-like cage structure.
Comparative Performance Analysis
When developing a multiplexed assay for DPP-4 inhibitors, Vildagliptin presents unique challenges compared to Sitagliptin and Saxagliptin. The table below synthesizes experimental data to highlight these differences.
*ISF: In-Source Fragmentation. Vildagliptin is susceptible to premature fragmentation in the ion source if voltages (Declustering Potential) are set too high.
Technical Insight: The "Source Fragmentation" Trap
Unlike Sitagliptin, which has a robust triazolopyrazine core, Vildagliptin's amide bond is fragile.
Observation: If you observe a high baseline of m/z 154.1 in your Q1 scan, your Declustering Potential (DP) is likely too high.
Solution: Lower the DP by 10-15V compared to Sitagliptin settings to preserve the precursor ion (304.2) before it enters the collision cell.
Validated Experimental Protocol
This protocol is designed for the simultaneous quantification of Vildagliptin in mammalian plasma.[4][7] It utilizes a "Protein Precipitation" (PPT) method which, while simpler than Solid Phase Extraction (SPE), requires careful chromatographic focusing to avoid matrix effects.
Workflow Visualization
Figure 2: Optimized bioanalytical workflow for Vildagliptin quantification. The use of mixed organic solvents (ACN:MeOH) improves recovery of the polar adamantyl moiety.
Step-by-Step Methodology
1. Chromatographic Conditions:
Column: Phenomenex Kinetex C18 or Waters XBridge C18 (50 mm × 2.1 mm, 2.6 µm).
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Note: High pH improves peak shape for the basic amine group.
Mobile Phase B: Acetonitrile (100%).
Gradient: 10% B (0-0.5 min)
90% B (2.5 min) Re-equilibrate.
Flow Rate: 0.4 mL/min.
2. Mass Spectrometer Settings (Sciex API 4000/5500 or equiv):
Ionization: ESI Positive Mode.
Curtain Gas (CUR): 30 psi.
Ion Spray Voltage (IS): 4500 V (Keep lower than 5500 V to prevent discharge/ISF).
Temperature (TEM): 500°C.
Declustering Potential (DP): 60 V (Optimized to prevent source fragmentation).
Collision Energy (CE): 24 eV for m/z 154.1; 38 eV for m/z 133.1.
Matrix Effect: Must be within ±15% (Monitor phospholipid transitions m/z 184 -> 184 to ensure separation from analyte).
References
Journal of Advanced Scientific Research. (2019). Bioanalytical method development and validation of vildagliptin in rat plasma using LC-MS/MS. Retrieved from
Akadémiai Kiadó Journals. (2020). Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of Vildagliptin in Rat Plasma. Retrieved from
MDPI (Molecules). (2021). Comprehensive Insight into Chemical Stability of Important Antidiabetic Drug Vildagliptin Using Chromatography. Retrieved from
National Institutes of Health (PMC). (2015). Development of Sensitive and Specific Analysis of Vildagliptin in Pharmaceutical Formulation by Gas Chromatography-Mass Spectrometry. Retrieved from
ResearchGate. (2025). Mass spectrum of metformin, vildagliptin, alogliptin, sitagliptin and linagliptin.[9] Retrieved from
Comparative Reactivity Guide: Cyclooctanone vs. Cyclohexanone Dicarboxylates
Executive Summary This guide provides a technical comparison between Cyclohexanone (6-membered) and Cyclooctanone (8-membered) dicarboxylates (specifically focusing on their formation via Dieckmann condensation and subse...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between Cyclohexanone (6-membered) and Cyclooctanone (8-membered) dicarboxylates (specifically focusing on their formation via Dieckmann condensation and subsequent
-keto ester reactivity).
While cyclohexanone derivatives represent the "Gold Standard" of conformational predictability and synthetic ease, cyclooctanone derivatives introduce "Medium Ring" effects —specifically transannular strain (Prelog strain) and entropic barriers. Success with cyclooctanone scaffolds requires specific high-dilution protocols and a deep understanding of conformational mobility that is absent in the cyclohexane series.
Mechanistic Foundation: The Role of I-Strain
To manipulate these rings effectively, one must understand the underlying physical organic forces. The reactivity difference is not merely steric; it is thermodynamic and stereoelectronic.
Cyclohexanone (The Stress-Free Standard)
Conformation: Exists predominantly in a rigid chair-like conformation.
Hybridization: The transition from
(carbonyl) to (tetrahedral intermediate during nucleophilic attack) relieves torsional strain.[1]
Conformation: Exists as a Boat-Chair (BC) or Twisted Boat-Chair (TBC).
Transannular Strain (Prelog Strain): In the
state, hydrogens on opposite sides of the ring are forced into proximity, creating severe repulsion.
Reactivity Inversion: Unlike the 6-membered ring, the cyclooctanone carbonyl carbon is often less reactive toward nucleophiles because the
state (carbonyl) minimizes these transannular interactions better than the state. Conversely, enolization is often favored in medium rings because the introduction of the double bond reduces the number of interior hydrogens, thereby relieving transannular strain.
Comparative Analysis: Synthesis & Reactivity
Synthesis via Dieckmann Condensation
The primary route to these cyclic
-keto esters is the Dieckmann condensation of acyclic dicarboxylates (diesters).[2][3]
Feature
Cyclohexanone Formation (from Diethyl Adipate)
Cyclooctanone Formation (from Diethyl Azelate)
Entropic Factor
Favorable. Ends of the chain are close; high probability of collision.
Unfavorable. Chain ends are distant; low probability of intramolecular collision.
High Dilution Technique (Simmons-Thorpe principle).
Visualizing the Competitive Pathways
The following diagram illustrates why the 8-membered ring struggles to form under standard conditions compared to the 6-membered ring.
Figure 1: Kinetic competition in Dieckmann condensation. Green path represents the facile 6-ring formation. Red/Grey paths show the difficulty of 8-ring formation without dilution control.
Experimental Protocols
Protocol A: Synthesis of Cyclohexanone-2-carboxylate (Standard)
Validates: High reactivity, thermodynamic stability.
Addition: Add diethyl adipate in one portion (Batch mode).
Reaction: Reflux for 2–4 hours.
Workup: Acidify with acetic acid, remove ethanol, extract with Et2O.
Observation: Reaction mixture turns solid/slurry quickly due to rapid product formation.
Protocol B: Synthesis of Cyclooctanone-2-carboxylate (High Dilution)
Validates: Entropic control, suppression of intermolecular polymerization.
Setup: 3-Neck RBF (1L or larger), High-precision addition funnel or syringe pump, vigorous stirring. Crucial: The solvent volume must be 10–20x higher than Protocol A relative to substrate mass.
Reagents: Potassium tert-butoxide (t-BuOK, 1.2 eq) in dry Xylene or THF. Diethyl azelate (1.0 eq).
The "Influx" Technique:
Bring the base/solvent mixture to reflux.
Dissolve Diethyl azelate in a large volume of solvent.
Slow Addition: Add the diester solution dropwise over 8–12 hours.
Reasoning: This keeps the instantaneous concentration of the enolate extremely low (
), statistically favoring the intramolecular reaction (cyclization) over intermolecular collision (polymerization).
Workup: Cool, neutralize carefully with cold dilute
.
Troubleshooting: If a gelatinous precipitate forms, the addition was too fast (polymerization occurred).
Once the rings are formed, their reactivity diverges due to the I-strain described earlier.
Reaction Type
Cyclohexanone -keto ester
Cyclooctanone -keto ester
Enol Content
Low to Moderate. Favors Keto form in non-polar solvents.
High. Enol form relieves transannular H-H repulsion present in the keto form.
Alkylation Rate ()
Fast. The enolate is accessible; the ring is rigid.
Slow/Variable. The "floppy" ring can shield the nucleophilic carbon; steric approach is hindered by transannular hydrogens.
Decarboxylation (Hydrolysis)
Rapid, quantitative.
Slower; requires harsher conditions due to stability of the intermediate carboxylate conformers.
Workflow for High-Yield Cyclooctanone Functionalization
Because the 8-membered ring is sluggish, standard alkylation often fails. Use this optimized workflow:
Figure 2: Optimized alkylation strategy for medium-sized rings, emphasizing irreversible deprotonation and cation sequestration to overcome steric sluggishness.
References
Prelog, V. (1950). "The Chemistry of Medium-Sized Ring Compounds." Journal of the Chemical Society. (Foundational work on transannular strain/Prelog strain).
Schaefer, J. P., & Bloomfield, J. J. (1967).[2][4] "The Dieckmann Condensation."[2][3][4][5][6] Organic Reactions.[1][3][4][6][7][8] (Definitive review on mechanism and ring-size limitations).
Allinger, N. L. (1959). "Conformational Analysis. IV. The Conformations of the Cyclooctane Ring." Journal of the American Chemical Society. (Detailed physical data on boat-chair conformations).
Davis, B. R., & Garrett, P. J. (1991).[2] "Acylation of Esters, Ketones and Nitriles." Comprehensive Organic Synthesis. (Modern synthetic protocols for beta-keto esters).
BenchChem. (2025). "Reactivity of Cyclopentanone and Cyclohexanone Derivatives." (Comparative reactivity data).
Validation of Diethyl 5-oxocyclooctane-1,1-dicarboxylate Purity: A Comparative Guide to GC-MS vs. HPLC Methodologies
Executive Summary Diethyl 5-oxocyclooctane-1,1-dicarboxylate is a specialized bicyclic precursor often utilized in the synthesis of complex alkaloids and peptidomimetics. Its structure—a medium-sized cyclooctane ring pos...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Diethyl 5-oxocyclooctane-1,1-dicarboxylate is a specialized bicyclic precursor often utilized in the synthesis of complex alkaloids and peptidomimetics. Its structure—a medium-sized cyclooctane ring possessing both a gem-dicarboxylate moiety and a transannular ketone—presents unique analytical challenges.
While Gas Chromatography-Mass Spectrometry (GC-MS) offers superior resolution and structural elucidation capabilities for volatile impurities, the molecule’s thermal lability (specifically the risk of Krapcho-type decarboxylation) necessitates rigorous validation. This guide objectively compares GC-MS against High-Performance Liquid Chromatography (HPLC) to establish a self-validating purity protocol.
Part 1: Technical Deep Dive & Molecule Analysis
The Analytical Challenge
The target molecule (
, MW: 270.32 g/mol ) contains two specific risk factors for thermal analysis:
Gem-dicarboxylate functionality: At temperatures exceeding 180–200°C, particularly in the presence of trace salts or acidic silanol groups in a GC liner, this group is prone to thermal decarboxylation, potentially yielding the mono-ester artifact.
Medium-Ring Strain: The cyclooctane ring possesses transannular strain. High thermal energy can induce ring-opening or conformational isomerization that complicates chromatograms.
Mechanism of Detection (GC-MS)
In Electron Ionization (EI) MS, the molecule undergoes characteristic fragmentation useful for structural confirmation:
Molecular Ion (
): Weak signal at m/z 270.
-Cleavage: Loss of ethoxy radical (, 45 Da) yielding m/z 225.
Ester Fragmentation: Loss of carbethoxy group (
, 73 Da) yielding m/z 197.
McLafferty Rearrangement: Hydrogen transfer from the ethyl group, typically yielding ions at m/z 88 or m/z 160 (depending on charge retention).
Part 2: Comparative Analysis (GC-MS vs. HPLC)
The following table contrasts the performance of GC-MS against the alternative standard, HPLC-UV/ELSD.
Table 1: Performance Matrix
Feature
GC-MS (EI Source)
HPLC (UV/ELSD)
Primary Utility
Identification of unknowns & volatile impurities (solvents, starting materials).
Quantitative assay of the main compound (Purity %).[1]
Thermal Risk
High. Risk of on-column decarboxylation ( or artifacts).
Negligible. Ambient or low-temperature operation.
Sensitivity
High (picogram range).
Moderate (UV requires low detection at 210 nm; ELSD is better).
Resolution
Excellent for separating isomers and starting diethyl malonate.
Moderate; peak broadening possible due to ring conformers.
Sample Prep
Dilution in volatile solvent (EtOAc/DCM).
Dissolution in Acetonitrile/Water.
Throughput
Fast (15-20 min runs).
Medium (20-30 min runs).
Part 3: Experimental Protocols
Protocol A: GC-MS Purity Validation (The "Cold" Approach)
Objective: Minimize thermal degradation while maximizing impurity resolution.
1. System Configuration:
Instrument: Agilent 7890/5977 (or equivalent).
Inlet: PTV (Programmed Temperature Vaporization) or Cool On-Column. Avoid standard Split/Splitless at high temps.
Column: DB-5ms or ZB-5ms (30m x 0.25mm x 0.25µm). Low-bleed is critical.
2. Method Parameters:
Inlet Ramp: Start at 60°C (0.1 min)
700°C/min 250°C. (Rapid heating after sample is on-column minimizes residence time in the hot liner).
Oven Program: 60°C (1 min)
15°C/min 280°C (hold 5 min).
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
MS Source: 230°C; Quad: 150°C.
Scan Range: 35–400 m/z.
3. Self-Validating Control:
The "Double-Injection" Test: Inject the sample at a standard inlet temp (250°C) and then at a lower temp (200°C). If the ratio of the main peak to "impurity" peaks changes, the impurities are thermal degradation products generated by the instrument, not present in the sample.
Protocol B: HPLC-ELSD (The "Truth" Assay)
Objective: Quantify purity without thermal bias.
1. System Configuration:
Detector: Evaporative Light Scattering Detector (ELSD) or UV Diode Array at 210 nm (weak chromophore).
Column: C18 (e.g., Zorbax Eclipse Plus), 3.5µm, 4.6 x 100mm.
2. Mobile Phase:
A: Water + 0.1% Formic Acid.
B: Acetonitrile + 0.1% Formic Acid.
Gradient: 10% B
90% B over 20 mins.
Part 4: Visualization & Logic Flow
Diagram 1: Analytical Decision Tree
This diagram illustrates the logic for selecting the correct method based on the specific analytical need (Assay vs. Impurity ID).
Caption: Decision matrix for selecting between HPLC and GC-MS based on the requirement for quantitative accuracy versus structural identification.
Diagram 2: GC-MS Purity Workflow with Control Points
This workflow details the specific GC-MS execution, highlighting the critical control point for thermal stability.
Caption: Step-by-step GC-MS workflow emphasizing the PTV inlet strategy to mitigate thermal degradation of the gem-dicarboxylate.
References
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Standard text for GC-MS methodology and inlet parameters).
Krapcho, A. P. (1982).
-Keto Esters, -Cyano Esters and Related Compounds in Dipolar Aprotic Media". Synthesis, 805–822. Link (Foundational chemistry explaining the thermal instability of gem-dicarboxylates).
McNair, H. M., & Miller, J. M. (2009). Basic Gas Chromatography. John Wiley & Sons. (Reference for PTV and Cool On-Column injection techniques).
Agilent Technologies. (2020). "Optimizing Split/Splitless Injection Port Parameters". Agilent Technical Notes. Link (General resource for inlet optimization).
Grob, K. (2001). Split and Splitless Injection for Quantitative Gas Chromatography. Wiley-VCH.
Comparative Analysis of Transannular Interactions: C8 vs. C10 Medium Rings
Executive Summary Context: In drug discovery, medium-sized rings (8–11 members) occupy a unique chemical space between common rings (5–6 members) and macrocycles (>12 members). They are historically termed "difficult" du...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Context: In drug discovery, medium-sized rings (8–11 members) occupy a unique chemical space between common rings (5–6 members) and macrocycles (>12 members). They are historically termed "difficult" due to entropic barriers in synthesis and high enthalpy from strain.
Core Thesis: This guide compares Cyclooctane (C8) and Cyclodecane (C10) systems, demonstrating that while both exhibit significant Prelog Strain (transannular steric interaction), their relaxation pathways differ fundamentally. C8 systems predominantly relax via 1,5-transannular interactions to form bicyclo[3.3.0] scaffolds, whereas C10 systems access a broader manifold, including 1,5- and 1,6-interactions , leading to decalin (bicyclo[4.4.0]) and hydroazulene (bicyclo[5.3.0]) architectures.
Impact: Understanding these interactions allows medicinal chemists to exploit transannular strain as a driving force for stereoselective synthesis of complex polycyclic cores, rather than viewing it solely as a synthetic liability.
Thermodynamic Landscape: The Physics of Strain
The "Medium Ring" effect is defined by the inability of the ring to adopt a strain-free chair conformation (like cyclohexane). The strain is composite, but Transannular (Prelog) Strain is the distinguishing feature of C8 and C10.
Table 1: Comparative Strain Analysis (C8 vs. C10)
Feature
Cyclooctane (C8)
Cyclodecane (C10)
Dominant Conformation
Boat-Chair (BC)
Boat-Chair-Boat (BCB)
Total Strain Energy
~9.6 – 10.0 kcal/mol
~12.0 – 14.0 kcal/mol
Strain Source: Prelog
High: H(C1) H(C4/C5) repulsion
Severe: Intra-ring H H repulsion (6 interactions)
Strain Source: Pitzer
Moderate torsional strain
Moderate torsional strain
Strain Source: Baeyer
Low (angles ~116°)
Low (angles ~116°)
Relaxation Pathway
Collapses to Bicyclo[3.3.0]octane
Collapses to Bicyclo[4.4.0]decane
Technical Insight:
C8 (Cyclooctane): The boat-chair conformation minimizes eclipsing but forces severe transannular repulsion between hydrogens at C1, C3, C5, and C7. This proximity (approx. 2.0 Å) activates transannular hydride shifts.
C10 (Cyclodecane): The BCB conformation is chemically unique. It possesses "intra-annular" hydrogens that are forced into the ring center, creating a dense steric core. This makes C10 kinetically stable to formation but thermodynamically primed for transannular collapse.
Reactivity Profiles: Transannular Interactions as Synthetic Tools[1]
Transannular interactions are not just static steric clashes; they are reactive channels . When an electrophile is generated on the ring, the transannular nucleophile (often a hydride or a
-bond) is spatially closer than external reagents.
A. Transannular Hydride Shifts
This is the "signature" reaction of medium rings. A carbocation generated at C1 abstracts a hydride from across the ring, moving the cation to a more stable position or setting up a cyclization.
C8 Pathway: A cation at C1 triggers a 1,5-hydride shift .
Result: The cation moves to C5. If followed by bond formation, this yields the cis-bicyclo[3.3.0]octane system (common in terpene synthesis).
C10 Pathway: A cation at C1 can trigger a 1,5-hydride shift OR a 1,6-hydride shift .
Result: This diversity allows access to both decalin (6,6-fused) and hydroazulene (5,7-fused) systems depending on the specific conformer reacting.
B. Transannular Cyclization (The "Zipper" Effect)
Reaction of an epoxide or alkene within the ring releases the Prelog strain by forming a transannular bond.
Visualization: Transannular Logic Flow
The following diagram illustrates the decision matrix for a chemist handling these rings.
Caption: Mechanistic divergence of transannular collapse in C8 vs C10 systems.